Product packaging for C12-Sphingosine(Cat. No.:)

C12-Sphingosine

Cat. No.: B032042
M. Wt: 215.33 g/mol
InChI Key: NCNKWPUJUUMFNR-VDTGWRSZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

C12-Sphingosine is a synthetic, medium-chain sphingoid base that serves as a fundamental and versatile tool in lipid biology and cell signaling research. This compound is a crucial intermediate in the sphingolipid metabolic pathway and acts as a key bioactive lipid mediator. Its primary research value lies in its ability to potently and directly inhibit protein kinase C (PKC) isoforms and activate other protein kinases, thereby modulating critical cellular processes such as proliferation, differentiation, and apoptosis. Researchers utilize this compound to elucidate the complex roles of endogenous sphingolipids in cell regulation, studying its effects on mitochondrial function, ceramide generation, and stress response pathways. The shorter alkyl chain (C12), compared to the endogenous C18-sphingosine, offers enhanced solubility and cell permeability, making it an excellent model compound for in vitro studies. This reagent is indispensable for investigating the mechanisms of apoptosis, autophagy, and cell cycle arrest in various cell lines, and for modeling sphingolipid-related diseases in research settings. Its high purity ensures reliable and reproducible results, supporting advancements in cancer biology, neurobiology, and immunology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H25NO2 B032042 C12-Sphingosine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E,2S,3R)-2-aminododec-4-ene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-12(15)11(13)10-14/h8-9,11-12,14-15H,2-7,10,13H2,1H3/b9-8+/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNKWPUJUUMFNR-VDTGWRSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C/[C@H]([C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

C12-Sphingosine synthesis pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the C12-Ceramide (N-dodecanoyl-sphingosine) Synthesis Pathway

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides are central intermediates in sphingolipid metabolism, functioning as both structural components of cellular membranes and critical signaling molecules. The biological function of a ceramide is profoundly influenced by the length of its N-acyl chain. This technical guide provides a comprehensive overview of the synthesis of C12-ceramide (N-dodecanoyl-sphingosine), a less-studied but important short-chain ceramide. We will detail the core enzymatic steps of the de novo and salvage pathways, with a specific focus on the role of ceramide synthases (CerS) in conferring acyl-chain specificity. This document summarizes key quantitative data, provides detailed experimental protocols for C12-ceramide analysis and enzyme activity assays, and uses pathway diagrams to illustrate the complex metabolic and signaling networks. This guide is intended to be a valuable resource for professionals investigating sphingolipid metabolism and its therapeutic potential.

Introduction to C12-Ceramide Synthesis

Sphingolipids are a diverse class of lipids built upon a sphingoid long-chain base, such as sphingosine[1]. The simplest sphingolipid is ceramide, which consists of a sphingoid base linked to a fatty acid via an amide bond[2][3]. Ceramide sits at the metabolic hub of sphingolipid synthesis and degradation, serving as the precursor for complex sphingolipids like sphingomyelin and glycosphingolipids, and also acting as a potent bioactive molecule regulating processes like apoptosis, cell differentiation, and proliferation[4][5][6].

The N-acyl chain length of ceramide is a critical determinant of its function. In mammals, this is regulated by a family of six distinct ceramide synthase (CerS) enzymes (CerS1-6), each exhibiting preference for fatty acyl-CoAs of specific chain lengths[2][7]. While synthases for very-long-chain (e.g., C24, via CerS2) and long-chain (e.g., C16, via CerS5/6) ceramides are well-characterized, the specific enzyme responsible for synthesizing C12-ceramide from lauroyl-CoA (C12:0-CoA) is less defined. CerS5 and CerS6, which utilize C14:0- and C16:0-CoAs, are the most likely candidates to exhibit activity towards C12-CoA[8][9].

For the purposes of this guide, the term "C12-Sphingosine synthesis" refers to the synthesis of C12-Ceramide (N-dodecanoyl-sphingosine) , the direct product of the pathway involving a 12-carbon acyl chain.

Core Synthesis Pathways of C12-Ceramide

There are two primary pathways for ceramide generation in mammalian cells: the de novo synthesis pathway and the salvage pathway[10].

De Novo Synthesis Pathway

The de novo pathway builds ceramide from the basic precursors L-serine and a fatty acyl-CoA. This process occurs primarily on the cytosolic face of the endoplasmic reticulum (ER)[2].

  • Condensation: The pathway begins with the condensation of L-serine and palmitoyl-CoA (C16:0-CoA), catalyzed by Serine Palmitoyltransferase (SPT) . This is the rate-limiting step in sphingolipid biosynthesis[2]. The product is 3-ketodihydrosphingosine.

  • Reduction: The ketone group of 3-ketodihydrosphingosine is then reduced by 3-Ketodihydrosphingosine Reductase (KDSR) , using NADPH as a cofactor, to form dihydrosphingosine (also known as sphinganine)[3].

  • N-Acylation: Dihydrosphingosine is acylated by a (Dihydro)ceramide Synthase (CerS) . To produce C12-dihydroceramide, a CerS enzyme must utilize lauroyl-CoA (C12:0-CoA) as the acyl donor. This step is the key determinant of the final acyl chain length[2][3].

  • Desaturation: Finally, Dihydroceramide Desaturase (DES) introduces a trans double bond between carbons 4 and 5 of the dihydrosphingosine backbone to yield C12-ceramide[3].

de_novo_pathway cluster_er Endoplasmic Reticulum ser L-Serine + Palmitoyl-CoA kds 3-Ketodihydrosphingosine ser->kds SPT dhs Dihydrosphingosine (Sphinganine) kds->dhs KDSR (NADPH) dhc12 C12-Dihydroceramide dhs->dhc12 CerS (5/6?) + Lauroyl-CoA (C12) c12cer C12-Ceramide dhc12->c12cer DES golgi Downstream Metabolism c12cer->golgi Transport to Golgi (for complex sphingolipids) salvage_pathway cluster_lysosome Endo-lysosomal System cluster_er Endoplasmic Reticulum complex_sl Complex Sphingolipids (e.g., Sphingomyelin) cer Ceramide (various chains) complex_sl->cer Hydrolases (e.g., SMase) sph Sphingosine cer->sph Ceramidase c12cer C12-Ceramide sph->c12cer CerS (5/6?) + Lauroyl-CoA (C12) complex_sl_resynthesis Complex Sphingolipids c12cer->complex_sl_resynthesis Re-synthesis s1p_signaling cluster_cell Cell Interior c12cer C12-Ceramide sph Sphingosine c12cer->sph Ceramidase s1p_intra Intracellular Sphingosine-1-Phosphate (S1P) sph->s1p_intra SphK1 / SphK2 (ATP) s1p_extra Extracellular S1P s1p_intra->s1p_extra Transporter s1pr S1P Receptors (S1P₁₋₅) s1p_extra->s1pr downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) s1pr->downstream GPCR Activation lc_ms_workflow sample 1. Biological Sample (Cell Lysate / Tissue Homogenate) extract 2. Spike Internal Standard (C17-Cer) & Perform Lipid Extraction sample->extract separate 3. HPLC Separation (Reverse-Phase C18 Column) extract->separate ionize 4. Electrospray Ionization (ESI) separate->ionize detect 5. Tandem MS Detection (MRM) Q1 (Precursor Ion) -> Q3 (Product Ion) ionize->detect quantify 6. Quantification (Ratio to Internal Standard) detect->quantify

References

The Intricate Role of C12-Sphingosine in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as critical bioactive molecules involved in a myriad of cell signaling pathways. Among these, N-dodecanoyl-sphingosine (C12-Sphingosine), a specific N-acyl chain length variant of sphingosine, is emerging as a key player in regulating fundamental cellular processes such as apoptosis, autophagy, and intracellular calcium homeostasis. This technical guide provides an in-depth exploration of the role of this compound in cell signaling, offering detailed experimental protocols and quantitative data to support researchers and drug development professionals in this burgeoning field.

The Sphingolipid Rheostat: A Balancing Act of Cell Fate

The cellular concentration of sphingolipids is tightly regulated by a complex network of enzymes. The "sphingolipid rheostat" theory posits that the balance between pro-apoptotic sphingolipids, such as ceramide and sphingosine, and the pro-survival sphingolipid, sphingosine-1-phosphate (S1P), dictates the cell's fate.[1][2] this compound is a key component of this rheostat, derived from the hydrolysis of C12-ceramide by ceramidases.[3][4] It can be further metabolized to this compound-1-phosphate by sphingosine kinases (SphK1 and SphK2).[4][5]

Diagram: The Sphingolipid Rheostat

C12_Ceramide C12-Ceramide C12_Sphingosine This compound C12_Ceramide->C12_Sphingosine S1P This compound-1-Phosphate C12_Sphingosine->S1P Apoptosis Apoptosis C12_Sphingosine->Apoptosis S1P->C12_Sphingosine Survival Cell Survival & Proliferation S1P->Survival Ceramidase Ceramidase SphK Sphingosine Kinase (SphK1/2)

Caption: The Sphingolipid Rheostat balances pro-apoptotic this compound and pro-survival S1P.

This compound in Apoptosis Signaling

This compound is a potent inducer of apoptosis, a form of programmed cell death essential for tissue homeostasis.[6] Its pro-apoptotic effects are mediated through multiple interconnected pathways.

Lysosomal Membrane Permeabilization

A primary mechanism of sphingosine-induced apoptosis involves the permeabilization of lysosomal membranes.[7] Due to its lysosomotropic properties, sphingosine accumulates within the acidic environment of lysosomes.[7] This accumulation can lead to lysosomal membrane destabilization and the release of cathepsins and other hydrolases into the cytosol.[7] These proteases can then cleave and activate downstream apoptotic effectors.[7]

Caspase Activation Cascade

The release of lysosomal contents triggers the activation of the caspase cascade, a family of cysteine proteases that execute the apoptotic program. This compound has been shown to induce the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate executioner caspases like caspase-3.[1][8] Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.[9]

Diagram: this compound Induced Apoptosis

C12_Sph This compound Lysosome Lysosome C12_Sph->Lysosome LMP Lysosomal Membrane Permeabilization Lysosome->LMP Cathepsins Cathepsins LMP->Cathepsins Mitochondria Mitochondria Cathepsins->Mitochondria Caspase8 Caspase-8 Activation Cathepsins->Caspase8 Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis via lysosomal permeabilization and caspase activation.

The Role of this compound in Autophagy

Autophagy is a cellular self-degradation process that plays a dual role in both cell survival and cell death. The interplay between sphingolipids and autophagy is complex. While its precursor, ceramide, is a known inducer of autophagy, the direct role of this compound is less defined but is thought to contribute to the autophagic process.[1][10] The conversion of sphingosine to S1P by SphK2 has been shown to activate autophagy, suggesting a potential role for this compound as a substrate in this pathway.[11]

Diagram: this compound and Autophagy

C12_Sph This compound SphK2 Sphingosine Kinase 2 (SphK2) C12_Sph->SphK2 S1P C12-S1P SphK2->S1P Beclin1 Beclin-1 S1P->Beclin1 releases from Bcl2 Bcl-2 S1P->Bcl2 Autophagy_Induction Autophagy Induction Beclin1->Autophagy_Induction Bcl2->Beclin1 inhibits

Caption: this compound can be converted to S1P, which may promote autophagy by modulating Beclin-1.

This compound and Intracellular Calcium Signaling

Intracellular calcium (Ca2+) is a ubiquitous second messenger that regulates a vast array of cellular functions. Intracellular sphingosine has been demonstrated to trigger the release of calcium from acidic stores, primarily the lysosomes.[3][5] This release is mediated by lysosomal calcium channels.[3] The elevation of cytosolic calcium can then activate various downstream signaling pathways, further contributing to processes like autophagy and apoptosis.[3]

Diagram: this compound and Calcium Signaling

C12_Sph This compound Lysosome Lysosome C12_Sph->Lysosome Ca_channel Lysosomal Ca2+ Channel Lysosome->Ca_channel Ca_release Ca2+ Release Ca_channel->Ca_release Cytosolic_Ca Increased Cytosolic Ca2+ Ca_release->Cytosolic_Ca Downstream Downstream Signaling (e.g., Autophagy, Apoptosis) Cytosolic_Ca->Downstream

Caption: this compound triggers calcium release from lysosomes, activating downstream pathways.

Interaction with Protein Kinase C (PKC)

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in signal transduction. Sphingosine is a known inhibitor of PKC, acting by competing with the binding of diacylglycerol (DAG), a canonical PKC activator.[10][12] However, under certain conditions, such as in the presence of excess negative charge, sphingosine can also activate PKC.[13] This dual regulatory role suggests that the effect of this compound on PKC activity is context-dependent and may vary between different PKC isoforms.

Quantitative Data Summary

ParameterValueCell Type/SystemReference
Apoptosis Induction (Sphingosine)
Concentration for Apoptosis10 - 50 µMJurkat, J774 cells[7]
Caspase-3 ActivationTime- and dose-dependentVarious cancer cell lines[1][14]
Intracellular Calcium Signaling (Sphingosine)
Luminal Lysosomal [Ca2+]400 - 600 µMGeneral[5]
Enzyme Kinetics (Sphingosine Kinase)
SphK1 Activity Increase (Doxorubicin)> 3-foldJurkat cells[15]
LC-MS/MS Quantification
Limit of Detection (Sphingosine)9 fmolHPLC-ESI-MS/MS[16]
Limit of Detection (Sphinganine)21 fmolHPLC-ESI-MS/MS[16]

Experimental Protocols

Preparation and Cellular Delivery of this compound

Materials:

  • N-dodecanoyl-D-erythro-sphingosine (this compound)

  • Ethanol (EtOH), 100%

  • Phosphate-buffered saline (PBS)

  • Fatty acid-free bovine serum albumin (BSA)

Protocol:

  • Prepare a stock solution of this compound in 100% ethanol.

  • For cell treatment, dilute the stock solution in a carrier solution, such as PBS containing fatty acid-free BSA, to the desired final concentration.[17]

  • Add the this compound solution to the cell culture medium and incubate for the desired time.

Quantification of this compound by LC-MS/MS

Sample Preparation:

  • Harvest cells and wash with PBS.

  • Perform lipid extraction using a suitable method, such as a modified Bligh-Dyer extraction.

  • Add an appropriate internal standard, such as C17-sphingosine, for accurate quantification.[16]

LC-MS/MS Analysis:

  • Utilize a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).[18][19]

  • Employ a suitable column, such as a C18 reverse-phase column, for separation.[20]

  • Use a gradient elution with a mobile phase consisting of solvents like acetonitrile and water with formic acid and ammonium formate.[18]

  • Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for sensitive and specific detection of this compound and its metabolites.[6]

Diagram: LC-MS/MS Workflow for this compound Quantification

Sample Cell Sample Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction IS_Spike Internal Standard Spike-in (e.g., C17-Sph) Extraction->IS_Spike HPLC HPLC Separation (e.g., C18 column) IS_Spike->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MSMS Tandem Mass Spectrometry (MS/MS - MRM) ESI->MSMS Data_Analysis Data Analysis & Quantification MSMS->Data_Analysis

References

C12-Sphingosine Metabolism in Mammalian Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways, enzymatic regulation, and signaling functions of C12-sphingosine in mammalian cells. The information is intended to support research and development efforts targeting sphingolipid metabolism for therapeutic intervention.

Core Metabolic Pathways of this compound

This compound, a sphingoid base with a 12-carbon acyl chain, is primarily metabolized through the salvage pathway. This pathway involves the acylation of sphingosine to form ceramide, which can then be further metabolized. The key enzymes and steps are outlined below.

Acylation by Ceramide Synthases (CerS)

This compound can be acylated by ceramide synthases to form C12-ceramide. Mammalian cells express six isoforms of ceramide synthase (CerS1-6), each with a distinct specificity for fatty acyl-CoA substrates of varying chain lengths. CerS5 and CerS6 exhibit a preference for short-to-medium chain fatty acyl-CoAs, including C14 and C16.[1] While direct kinetic data for C12-CoA is limited, it is plausible that CerS5 and CerS6 are the primary isoforms responsible for the synthesis of C12-ceramide from this compound.[2][3][4]

Phosphorylation by Sphingosine Kinases (SphK)

Alternatively, this compound can be phosphorylated by sphingosine kinases (SphK) to produce this compound-1-phosphate (C12-S1P).[5][6] There are two main isoforms of SphK: SphK1 and SphK2. SphK2 is known to have a broader substrate specificity compared to SphK1 and can phosphorylate various sphingoid bases.[7] This suggests that SphK2 is a likely candidate for the phosphorylation of this compound.

Deacylation by Ceramidases

C12-ceramide can be hydrolyzed by ceramidases to yield this compound and a fatty acid, thus participating in the sphingolipid recycling pathway. There are different types of ceramidases (acid, neutral, and alkaline) with distinct subcellular localizations and pH optima.[2]

Signaling Roles of this compound Metabolites

The primary bioactive metabolite of this compound is this compound-1-phosphate (C12-S1P). While specific studies on C12-S1P are not abundant, its signaling functions can be inferred from the well-established roles of sphingosine-1-phosphate (S1P) in general. S1P is a critical signaling molecule that regulates a wide array of cellular processes by acting as a ligand for a family of five G protein-coupled receptors (GPCRs), namely S1PR1-5.[8][9][10][11]

Binding of S1P to its receptors can activate various downstream signaling cascades, including:

  • Cell Proliferation and Survival: Activation of the PI3K/Akt and ERK/MAPK pathways.

  • Cell Migration and Cytoskeletal Rearrangements: Involvement of Rho and Rac GTPases.[12]

  • Immune Cell Trafficking: Regulation of lymphocyte egress from lymphoid organs.[10]

  • Angiogenesis and Vascular Development: Critical for endothelial cell function and vessel formation.[13]

The specific cellular response to C12-S1P would depend on the expression profile of S1P receptors on the cell type and the local concentration of the lipid mediator.

Quantitative Data

The following tables summarize available quantitative data related to the enzymes involved in C12-sphingolipid metabolism.

EnzymeSubstrateKm (µM)Vmax (nmol/mg/h)Source Organism/CellReference
Neutral CeramidaseC12-NBD-Ceramide60.1-Mouse Liver[14][15]
Alkaline CeramidaseC12-NBD-Ceramide--Pseudomonas aeruginosa[14][15]
Acid CeramidaseC12-NBD-Ceramide--Horseshoe Crab Plasma[14][15]
Sphingosine KinaseFluorescent Sphingosine38 ± 180.4 ± 0.2 µM/minPurified Enzyme[16]
Ceramide Synthase IsoformPreferred Acyl-CoA Chain LengthsReference
CerS1C18:0[1][2]
CerS2C22:0, C24:0, C24:1[1][2]
CerS3>C26:0[1][2]
CerS4C18:0, C20:0[1][2]
CerS5C14:0, C16:0[1][2]
CerS6C14:0, C16:0[1][2]

Table 2: Acyl-CoA specificity of mammalian ceramide synthase isoforms.

Experimental Protocols

In Vitro Neutral Ceramidase Assay using C12-NBD-Ceramide

This protocol is adapted from a method for measuring neutral ceramidase activity using a fluorescent substrate.[17][18]

Materials:

  • C12-NBD-Ceramide (N-[12-[(7-Nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-sphingosine)

  • Reaction Buffer: 25 mM HEPES (pH 8.0), 75 mM NaCl, 0.4% Triton X-100

  • Enzyme source (e.g., cell lysate, purified neutral ceramidase)

  • Chloroform:Methanol (1:1, v/v)

  • Reverse-phase HPLC system with a C8 or C18 column and fluorescence detector

Procedure:

  • Prepare a 20 µM solution of C12-NBD-ceramide in the reaction buffer.

  • In a microcentrifuge tube, combine the enzyme source with the substrate solution to a final volume of 100 µL.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 2 hours).

  • Stop the reaction by adding an equal volume of chloroform:methanol (1:1).

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the organic (lower) phase and dry it under a stream of nitrogen.

  • Resuspend the dried lipid extract in a suitable volume of HPLC mobile phase.

  • Inject the sample onto the HPLC system.

  • Separate the fluorescent product (NBD-C12 fatty acid) from the unreacted substrate (C12-NBD-ceramide).

  • Quantify the product by measuring the fluorescence intensity of the corresponding peak.

Quantification of this compound and Metabolites by LC-MS/MS

This protocol provides a general framework for the analysis of short-chain sphingolipids based on established methods.[17][18]

Materials:

  • Internal standards (e.g., C17-sphingosine, C17-sphingosine-1-phosphate)

  • Lipid extraction solvents (e.g., isopropanol, ethyl acetate, water)

  • LC-MS/MS system with a suitable column (e.g., HILIC or C18)

Procedure:

  • Sample Preparation:

    • Homogenize cells or tissues in an appropriate buffer.

    • Add a known amount of internal standards to the homogenate.

    • Perform a liquid-liquid extraction to isolate the lipid fraction. A common method is the Bligh-Dyer extraction.

    • Evaporate the organic solvent and reconstitute the lipid extract in the initial mobile phase.

  • LC Separation:

    • Inject the sample onto the LC system.

    • Use a gradient elution program to separate the different sphingolipid species. The specific gradient will depend on the column and the analytes of interest.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify each analyte and its corresponding internal standard. The precursor-to-product ion transitions need to be optimized for each sphingolipid species.

  • Data Analysis:

    • Calculate the concentration of each analyte by comparing the peak area ratio of the analyte to its internal standard against a standard curve.

Fluorescent Labeling and Imaging of this compound Metabolism

This protocol is based on the use of clickable sphingosine analogs for visualizing sphingolipid metabolism in cells.[19][20]

Materials:

  • Photoactivatable and clickable this compound analog (if available, otherwise a general clickable sphingosine can be used to trace the pathway)

  • Cell culture medium (e.g., DMEM) with delipidated fetal bovine serum (FBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization/blocking buffer (e.g., 0.1% saponin with 5% serum in PBS)

  • Click chemistry reagents (e.g., fluorescent azide or alkyne dye, copper catalyst, reducing agent)

  • Fluorescence microscope

Procedure:

  • Cell Labeling:

    • Culture mammalian cells on glass-bottom dishes suitable for microscopy.

    • Incubate the cells with a low concentration (e.g., 0.5 µM) of the clickable sphingosine analog in delipidated medium for a defined period (e.g., 30 minutes) at 37°C.

    • Wash the cells to remove excess probe and chase for a desired time to allow for metabolic incorporation.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize and block the cells to allow entry of the click chemistry reagents and reduce non-specific binding.

  • Click Reaction:

    • Perform the click chemistry reaction by incubating the fixed and permeabilized cells with the fluorescent dye and catalyst according to the manufacturer's instructions. This will covalently attach the fluorescent dye to the incorporated clickable sphingolipid.

    • Wash the cells extensively to remove unreacted reagents.

  • Imaging:

    • Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.

    • The localization of the fluorescence will reveal the subcellular distribution of the metabolized this compound analog.

Visualizations

Metabolic Pathways

C12_Sphingosine_Metabolism C12_Sph This compound C12_Cer C12-Ceramide C12_Sph->C12_Cer Acylation C12_S1P C12-S1P C12_Sph->C12_S1P Phosphorylation SphK SphK2 C12_Cer->C12_Sph Deacylation Complex_SL Complex Sphingolipids C12_Cer->Complex_SL SMS_GCS SMS/GCS Degradation Degradation C12_S1P->Degradation CerS CerS5/6 CDase Ceramidase S1P_Lyase S1P Lyase

Caption: Metabolic pathways of this compound in mammalian cells.

C12-S1P Signaling

C12_S1P_Signaling C12_S1P C12-S1P S1PR S1P Receptor (S1PR1-5) C12_S1P->S1PR G_Protein G Proteins (Gi, Gq, G12/13) S1PR->G_Protein Downstream Downstream Effectors (PI3K, PLC, Rho) G_Protein->Downstream Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response

Caption: Signaling cascade initiated by this compound-1-phosphate.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow Start Cell/Tissue Homogenate Extraction Lipid Extraction (with Internal Standards) Start->Extraction LC LC Separation (HILIC or C18) Extraction->LC MS MS/MS Detection (MRM) LC->MS Analysis Data Analysis (Quantification) MS->Analysis

Caption: Workflow for C12-sphingolipid analysis by LC-MS/MS.

References

An In-depth Technical Guide on the Enzymatic Regulation of C12-Sphingosine Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic regulation of C12-Sphingosine, a bioactive sphingolipid implicated in critical cellular processes. This document details the metabolic pathways governing its cellular concentration, offers in-depth experimental protocols for its study, and presents its role in cell signaling, with a focus on apoptosis.

Introduction to this compound

Sphingolipids are a class of lipids that serve as both structural components of cell membranes and as signaling molecules involved in a myriad of cellular functions, including proliferation, differentiation, and programmed cell death. This compound, characterized by a 12-carbon fatty acid chain, is a specific species of sphingosine whose cellular levels are tightly controlled by a network of enzymes. Understanding the regulation of this compound is crucial for elucidating its precise roles in health and disease and for the development of targeted therapeutics.

Enzymatic Regulation of this compound Levels

The cellular concentration of this compound is determined by the coordinated action of enzymes involved in its synthesis, degradation, and phosphorylation.

Synthesis of this compound

This compound is primarily generated from the hydrolysis of its precursor, C12-Ceramide.

  • Ceramide Synthases (CerS): The synthesis of C12-Ceramide is catalyzed by ceramide synthases, a family of six enzymes (CerS1-6) that exhibit specificity for fatty acyl-CoAs of different chain lengths. While a specific CerS isoform with a predominant preference for lauroyl-CoA (C12-CoA) has not been definitively identified, some CerS isoforms have broader substrate specificity and may contribute to the synthesis of C12-Ceramide. The availability of lauroyl-CoA is also a determining factor in the rate of C12-Ceramide synthesis.

  • Ceramidases (CDases): The final step in the generation of this compound is the hydrolysis of C12-Ceramide by ceramidases. There are three main classes of ceramidases, distinguished by their optimal pH: acid, neutral, and alkaline.

    • Acid Ceramidase (aCDase): This lysosomal enzyme has been shown to have a preference for ceramides with shorter acyl chains, including C12- and C14-ceramides.[1] The kinetic parameters of aCDase for a C12-Ceramide substrate (N-lauroylsphingosine) have been determined, with a Km value between 389 to 413 µM.[2]

    • Neutral Ceramidase (nCDase): Localized primarily at the plasma membrane, nCDase also efficiently hydrolyzes C12-Ceramide.[2][3] Purified human nCDase exhibits a Km of 33 µM and a kcat of 62 min⁻¹ towards a fluorescent C12-Ceramide analog (NBD-C12-Ceramide).[2]

    • Alkaline Ceramidase (ACERs): Three alkaline ceramidases have been identified, and some have been shown to hydrolyze ceramides with various acyl-chain lengths.

Degradation and Phosphorylation of this compound

Once formed, this compound can be either degraded or phosphorylated to its bioactive metabolite, this compound-1-Phosphate (C12-S1P).

  • Ceramide Synthases (in reverse): In the salvage pathway, sphingosine can be re-acylated by CerS to form ceramide. It is plausible that this compound can be a substrate for this reverse reaction, although specific kinetic data for this compound are limited.

  • Sphingosine Kinases (SphK): The phosphorylation of sphingosine to sphingosine-1-phosphate is a critical regulatory step in sphingolipid signaling. There are two main isoforms of sphingosine kinase, SphK1 and SphK2.[4] While the substrate specificity of SphKs regarding the acyl-chain length of the sphingoid base is not fully elucidated, SphK2 is known to have a broader substrate specificity than SphK1 and can phosphorylate various sphingoid bases.[5] It is therefore likely that SphK1 and/or SphK2 can phosphorylate this compound to C12-S1P.

  • Sphingosine-1-Phosphate Lyase (SPL): S1P can be irreversibly degraded by S1P lyase, which cleaves S1P into phosphoethanolamine and a fatty aldehyde. This represents the final catabolic step of the sphingolipid backbone. It is presumed that C12-S1P can also be a substrate for SPL.

Quantitative Data on C12-Sphingolipid Levels

Quantitative data for endogenous this compound levels are sparse in the literature. However, studies on its precursor, C12-Ceramide, provide some insights into its potential abundance.

SphingolipidCell Line/TissueConditionConcentration/LevelReference
C2-C12 CeramidesHeLa CellsUntreatedNot present or present at very low levels[6]
C12-NBD-CeramideLung Endothelial CellsExogenously addedUsed to induce apoptosis[3]

Note: The table highlights the limited availability of quantitative data for endogenous this compound. Further research employing sensitive analytical techniques is required to establish a comprehensive profile of this compound levels in various biological systems.

Signaling Pathways of C12-Sphingolipids

C12-sphingolipids, particularly C12-Ceramide, have been implicated in the regulation of apoptosis.

C12-Ceramide Induced Apoptosis

Exogenously added C12-Ceramide has been shown to induce apoptosis in lung endothelial cells.[3] The general mechanism of ceramide-induced apoptosis involves the activation of downstream signaling cascades that converge on the activation of caspases and the execution of programmed cell death.

C12_Ceramide_Apoptosis_Pathway C12_Ceramide C12-Ceramide Mitochondria Mitochondria C12_Ceramide->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

C12-Ceramide Induced Apoptosis Pathway

The diagram above illustrates a simplified pathway where C12-Ceramide can lead to mitochondrial dysfunction, subsequent activation of the caspase cascade, and ultimately, apoptosis.

This compound and C12-S1P Signaling

The specific signaling roles of this compound and its phosphorylated form, C12-S1P, are not well-defined and represent an area for future investigation. It is hypothesized that C12-S1P may act as a ligand for S1P receptors (S1PRs), a family of five G protein-coupled receptors that mediate a wide range of cellular responses.

C12_S1P_Signaling C12_S1P C12-S1P S1PR S1P Receptor C12_S1P->S1PR Downstream_Signaling Downstream Signaling (e.g., GPCR pathways) S1PR->Downstream_Signaling Cellular_Response Cellular Response (e.g., Proliferation, Migration) Downstream_Signaling->Cellular_Response

Hypothetical C12-S1P Signaling Pathway

This diagram depicts a potential mechanism where C12-S1P binds to S1P receptors, initiating downstream signaling cascades that lead to various cellular responses. The specific receptor subtypes and downstream effectors for C12-S1P remain to be identified.

Experimental Protocols

Accurate quantification of this compound and related metabolites is essential for understanding their biological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the analysis of this compound. Optimization will be required for specific instrumentation and biological matrices.

5.1.1. Sample Preparation

  • Cell/Tissue Homogenization: Homogenize cells or tissues in an appropriate buffer (e.g., phosphate-buffered saline).

  • Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol/water or butanol. The addition of an internal standard (e.g., a stable isotope-labeled this compound) prior to extraction is crucial for accurate quantification.

  • Solvent Evaporation and Reconstitution: Evaporate the organic phase under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC mobile phase.

Sample_Preparation_Workflow Start Cell/Tissue Sample Homogenization Homogenization Start->Homogenization Extraction Lipid Extraction (with Internal Standard) Homogenization->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

Sample Preparation Workflow for this compound Analysis

5.1.2. LC-MS/MS Analysis

  • Chromatography:

    • Column: A C18 reversed-phase column is typically used for sphingolipid analysis.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) containing a modifier such as formic acid or ammonium formate is commonly employed.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for sphingosine analysis.

    • Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific quantification. The MRM transitions for this compound would need to be optimized, but would involve the precursor ion (the protonated molecule [M+H]⁺) and a characteristic product ion. For this compound (C12H25NO2, MW: 215.33), the precursor ion would be m/z 216.3. A likely product ion would result from the loss of water (m/z 198.3).

Table of Suggested MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound216.3198.3 (Loss of H₂O)
C12-S1P296.3216.3 (Loss of H₃PO₄)

Note: These are theoretical transitions and must be empirically optimized on the specific mass spectrometer being used.

Conclusion and Future Directions

The enzymatic regulation of this compound is a complex process with significant implications for cellular function, particularly in the context of apoptosis. While the key enzymes involved in its metabolism have been identified, several areas require further investigation. Future research should focus on:

  • Quantitative Profiling: Establishing comprehensive quantitative data for this compound and C12-S1P in various cell types and disease models.

  • Enzyme Specificity: Delineating the specific ceramide synthase and sphingosine kinase isoforms responsible for the metabolism of C12-sphingolipids.

  • Signaling Pathways: Elucidating the unique signaling pathways and downstream effectors of this compound and C12-S1P.

A deeper understanding of these aspects will be instrumental in developing novel therapeutic strategies that target the C12-sphingolipid metabolic pathway for the treatment of various diseases, including cancer and neurodegenerative disorders.

References

Methodological & Application

C12-Sphingosine Analogs for Robust Sphingolipid Quantification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Sphingolipids are a complex class of lipids that play critical roles in cell structure and signaling. Dysregulation of sphingolipid metabolism is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Accurate quantification of sphingolipid species is therefore crucial for understanding disease pathogenesis and for the development of novel therapeutics. This application note describes the use of C12-sphingosine and its C12-acylated derivatives as internal standards for the precise and accurate quantification of various sphingolipid classes by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of these non-endogenous C12-analogs allows for the correction of variability during sample preparation and analysis, ensuring high-quality quantitative data.

Principle

The methodology relies on the addition of a known quantity of C12-sphingolipid internal standards to biological samples prior to lipid extraction. These standards, which include C12-ceramide, C12-glucosylceramide, C12-lactosylceramide, C12-sphingomyelin, and C12-ceramide-1-phosphate, co-elute with their endogenous, longer-chain counterparts during liquid chromatography. By comparing the signal intensity of the endogenous sphingolipid to its corresponding C12-internal standard in the mass spectrometer, precise quantification can be achieved. This ratiometric approach corrects for losses during extraction and variations in ionization efficiency.

Key Applications

  • Biomarker Discovery: Quantify changes in sphingolipid profiles in disease states.

  • Drug Development: Assess the effects of drug candidates on sphingolipid metabolism.

  • Lipidomics Research: Elucidate the roles of specific sphingolipids in cellular signaling pathways.

Sphingolipid Signaling Pathway

The central role of ceramide in sphingolipid metabolism and signaling is depicted in the following pathway. C12-sphingolipid standards can be used to quantify key metabolites in this pathway.

Sphingolipid_Signaling cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_sphingomyelin Sphingomyelin Cycle Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Ceramide-1-Phosphate Ceramide-1-Phosphate Ceramide->Ceramide-1-Phosphate CerK Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Complex Sphingolipids Complex Sphingolipids Complex Sphingolipids->Sphingosine Sphingosine->Ceramide CerS Sphingosine-1-Phosphate Sphingosine-1-Phosphate Sphingosine->Sphingosine-1-Phosphate SphK Sphingomyelin->Ceramide SMase Lactosylceramide Lactosylceramide Glucosylceramide->Lactosylceramide De Novo Synthesis De Novo Synthesis Salvage Pathway Salvage Pathway Sphingomyelin Cycle Sphingomyelin Cycle

Caption: Overview of major sphingolipid metabolic pathways.

Quantitative Data

The use of C12-sphingolipid internal standards allows for the generation of calibration curves and the determination of the linear dynamic range for quantification. The following tables summarize typical performance data.

Table 1: Linearity of Detection for Various Sphingolipid Classes.

Sphingolipid ClassInternal StandardLinear Range (pmol)
Sphingoid BasesC17-Sphingosine0.5 - 1000
Sphingoid Base-1-PC17-Sphingosine-1-P0.5 - 1000
CeramidesC12-Ceramide0.5 - 1000
Ceramide-1-PhosphatesC12-Ceramide-1-Phosphate0.5 - 1000
MonohexosylceramidesC12-Glucosylceramide0.5 - 1000
DihexosylceramidesC12-Lactosylceramide0.5 - 1000
SphingomyelinsC12-Sphingomyelin0.5 - 1000

Table 2: Method Performance Characteristics. [1]

ParameterTypical Value
Linearity (R²)> 0.99
Intra- and Inter-batch Accuracy70-123%
Precision (RSD)< 12%
Matrix Effect91-121%
Recovery96-101%

Experimental Protocol

The following is a generalized protocol for the quantification of sphingolipids using C12-internal standards. Optimization may be required for specific sample types and instrumentation.

Materials
  • Biological sample (e.g., plasma, cells, tissue homogenate)

  • Sphingolipid Internal Standard Mix (containing C12-analogs)

  • Chloroform

  • Methanol

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium formate

Experimental Workflow

Experimental_Workflow Sample Preparation Sample Preparation Addition of C12-Internal Standards Addition of C12-Internal Standards Sample Preparation->Addition of C12-Internal Standards Lipid Extraction (e.g., Bligh-Dyer) Lipid Extraction (e.g., Bligh-Dyer) Addition of C12-Internal Standards->Lipid Extraction (e.g., Bligh-Dyer) Phase Separation Phase Separation Lipid Extraction (e.g., Bligh-Dyer)->Phase Separation Collection of Organic Phase Collection of Organic Phase Phase Separation->Collection of Organic Phase Solvent Evaporation Solvent Evaporation Collection of Organic Phase->Solvent Evaporation Reconstitution Reconstitution Solvent Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: General workflow for sphingolipid quantification.

Detailed Procedure
  • Sample Preparation:

    • For plasma/serum: Use 10-50 µL.

    • For cultured cells: Use approximately 1 million cells.

    • For tissues: Use 10-50 mg of homogenized tissue.

  • Internal Standard Addition:

    • Add a known amount of the C12-sphingolipid internal standard mixture to the sample. The amount should be chosen to be within the linear range of the assay.

  • Lipid Extraction (Modified Bligh-Dyer):

    • To the sample with internal standards, add methanol and chloroform in a ratio that results in a single-phase mixture (e.g., 1:2:0.8 sample:chloroform:methanol).

    • Vortex thoroughly and incubate at 48°C for 1 hour.

    • Induce phase separation by adding chloroform and water.

    • Centrifuge to separate the layers.

  • Organic Phase Collection and Drying:

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the organic solvent under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).

  • LC-MS/MS Analysis:

    • LC Separation: Use a suitable C18 reversed-phase column. A typical mobile phase system consists of:

      • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

      • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

    • Run a gradient from a lower to a higher percentage of Mobile Phase B to elute the sphingolipids.

    • MS/MS Detection: Use a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for each endogenous sphingolipid and its corresponding C12-internal standard should be monitored.

  • Data Analysis:

    • Integrate the peak areas for each endogenous sphingolipid and its corresponding C12-internal standard.

    • Calculate the ratio of the endogenous analyte peak area to the internal standard peak area.

    • Quantify the amount of the endogenous sphingolipid using a calibration curve generated with known amounts of authentic standards and the C12-internal standard.

Conclusion

The use of this compound and its acylated derivatives as internal standards provides a robust and reliable method for the quantification of a wide range of sphingolipid species. This approach, coupled with LC-MS/MS, offers the high sensitivity and specificity required for demanding research and development applications. The protocols and data presented here serve as a valuable resource for laboratories aiming to implement accurate sphingolipid analysis.

References

Application Notes: C12-Sphingosine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

C12-Sphingosine is a bioactive sphingolipid, a class of lipids that serves not only as a structural component of cellular membranes but also as a critical signaling molecule in a myriad of cellular processes.[1] Sphingolipids are key regulators of cell growth, differentiation, senescence, apoptosis, and autophagy.[1] The central molecule in sphingolipid metabolism is ceramide, which can be broken down into sphingosine. Sphingosine, in turn, can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P).[2]

The balance between intracellular levels of pro-apoptotic ceramide and sphingosine versus pro-survival S1P is often termed the "sphingolipid rheostat," which acts as a critical determinant of cell fate.[3] While S1P generally promotes cell growth and survival, sphingosine acts as a negative regulator of cell proliferation and a promoter of apoptosis.[2] this compound, a variant with a 12-carbon fatty acid chain, is a valuable tool for researchers studying these fundamental cellular pathways. These notes provide an overview of its applications and detailed protocols for its use in cell culture.

Key Applications

  • Induction of Apoptosis: this compound can be used to induce programmed cell death in various cell lines, making it a useful tool for studying apoptotic signaling pathways and for screening potential anti-cancer therapeutics.[4]

  • Modulation of Autophagy: Sphingolipids are deeply involved in the regulation of autophagy. This compound can be used to investigate the complex interplay between sphingolipid metabolism and the autophagic machinery.

  • Inhibition of Protein Kinase C (PKC): Sphingosine is a known endogenous inhibitor of Protein Kinase C (PKC), a key enzyme family in signal transduction.[5][6] This allows for the study of PKC-dependent pathways.

Data Presentation

Quantitative data regarding the use of sphingosine in cell culture is summarized below. Note that optimal concentrations and incubation times are cell-type dependent and should be determined empirically. The data provided serves as a starting point for experimental design.

Table 1: Recommended Starting Concentrations for this compound

ApplicationCell TypeRecommended Concentration RangeIncubation TimeReference
Apoptosis InductionHuman Epidermoid Carcinoma (KB-3-1, KB-C2)15 µM24 - 48 hours[4]
Apoptosis InductionChronic Lymphocytic Leukemia (CLL)10 µM22 hours[7]
PKC InhibitionGeneral0.5 - 10 µM1 - 24 hours[6]
Autophagy ModulationVaries5 - 20 µM6 - 24 hoursN/A*

*Based on typical concentrations used for studying sphingolipid-mediated autophagy.

Table 2: Cytotoxicity Data for Sphingosine Analogs in Cancer Cell Lines

CompoundCell LineIC50 ValueAssay TypeReference
Sphingosine Analog 1HCT116 (Colon Cancer)22.4 µMCrystal Violet[8]
Sphingosine Analog 2HCT116 (Colon Cancer)0.34 µMCrystal Violet[8]
N,N-dimethylsphingosine (DMS)Jurkat T cells~10 µM (induces apoptosis)Flow Cytometry[3]
D-erythro-SphingosineVariousEC50 of 8 µM (for p32-kinase)Kinase Assay[5]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of stock solutions for the lipophilic this compound.

Materials:

  • D-erythro-C12-Sphingosine powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Ethanol (EtOH), sterile

  • Sterile microcentrifuge tubes or glass vials

  • Phosphate-Buffered Saline (PBS) or serum-free cell culture medium

Procedure:

  • Reconstitution (Stock Solution):

    • This compound is soluble in DMSO (e.g., up to 10 mg/mL) and methanol/ethanol.

    • To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, for a compound with a molecular weight of ~299.49 g/mol , dissolve ~3 mg in 1 mL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

  • Aliquoting and Storage:

    • Dispense the stock solution into small, single-use aliquots in sterile tubes.

    • Purge with nitrogen gas if possible to prevent oxidation.

    • Store aliquots at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

    • Dilute the stock solution directly into pre-warmed serum-free medium or PBS to the final desired concentration (e.g., 10 µM, 15 µM).

    • Vortex the working solution immediately before adding it to the cells to ensure it is well-mixed.

Note: Due to the lipophilic nature of sphingosine, it is crucial to ensure it is fully solubilized in the final culture medium. Some protocols utilize conjugation with fatty-acid-free Bovine Serum Albumin (BSA) to enhance delivery and solubility, especially for long-chain lipids.[10]

Protocol 2: Induction of Apoptosis and Analysis by Annexin V/PI Staining

This protocol provides a method to treat cells with this compound and quantify apoptosis using flow cytometry.

Materials:

  • Adherent or suspension cells in culture

  • Complete cell culture medium

  • This compound working solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided with kit)

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed cells in 6-well plates at a density that will ensure they are approximately 70-80% confluent at the time of treatment.

    • Allow cells to adhere and grow for 24 hours in a CO2 incubator at 37°C.

  • Cell Treatment:

    • Remove the culture medium.

    • Add fresh medium containing the desired final concentration of this compound (e.g., 10 µM). Include a vehicle control (e.g., medium with an equivalent amount of DMSO).

    • Incubate the cells for the desired time period (e.g., 22-24 hours).[7]

  • Cell Harvesting:

    • Adherent cells: Gently wash the cells with PBS, then detach them using trypsin-EDTA. Neutralize the trypsin with complete medium, transfer the cell suspension to a tube, and centrifuge at 300 x g for 5 minutes.

    • Suspension cells: Transfer the cell suspension directly to a tube and centrifuge.

    • Wash the cell pellet once with cold PBS.

  • Annexin V/PI Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour.

    • Apoptotic cells are identified based on their staining profile:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.[3]

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[3]

Protocol 3: Analysis of Autophagy by LC3-II Western Blot

This protocol describes how to assess autophagy induction by monitoring the conversion of LC3-I to LC3-II via Western blot.

Materials:

  • Cells cultured in 6-well plates

  • This compound working solution

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-Actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment:

    • Seed and treat cells with this compound and a vehicle control as described in Protocol 2, Step 1-2. A typical treatment time is 6-24 hours.

    • Optional: To assess autophagic flux, include conditions where cells are co-treated with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last 2-4 hours of the this compound treatment. This will cause LC3-II to accumulate if autophagy is active.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly in the well by adding 100-150 µL of ice-old RIPA buffer.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 12-15% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary anti-LC3B antibody overnight at 4°C. (LC3-I appears at ~16-18 kDa, LC3-II at ~14-16 kDa).

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Wash again and visualize the bands using an ECL substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities. An increase in the LC3-II/LC3-I ratio or the total amount of LC3-II (especially in the presence of lysosomal inhibitors) indicates an induction of autophagy.

    • The membrane can be stripped and re-probed for p62 (which is degraded by autophagy) and a loading control like β-Actin.

Visualizations

Signaling Pathways and Workflows

Caption: The Sphingolipid Rheostat: Balancing Apoptosis and Survival.

Caption: Experimental Workflow for Apoptosis Induction and Analysis.

Caption: Simplified Signaling Pathway for this compound-Induced Apoptosis.

References

Application Notes and Protocols for C12-Sphingosine Delivery to Cultured Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-Sphingosine (N-dodecanoyl-sphingosine) is a bioactive sphingolipid that plays a crucial role in various cellular processes. As a metabolic precursor to both C12-ceramide and this compound-1-phosphate (C12-S1P), it is implicated in the regulation of cell fate, influencing apoptosis, proliferation, and signaling pathways. The balance between intracellular levels of sphingosine, ceramide, and sphingosine-1-phosphate, often referred to as the "sphingolipid rheostat," is critical in determining whether a cell undergoes apoptosis or survives and proliferates.[1][2] The N-dodecanoyl (C12) acyl chain modification provides specific physicochemical properties that can influence its uptake, metabolism, and biological activity compared to other sphingosine analogs.

These application notes provide a comprehensive guide for the delivery of this compound to cultured cells, including detailed protocols for preparation, delivery, and assessment of its cellular effects.

Principles of this compound Delivery and Action

Due to its hydrophobic nature, this compound has poor aqueous solubility. Therefore, efficient delivery to cultured cells requires a carrier molecule, typically fatty acid-free bovine serum albumin (BSA). This compound forms a complex with BSA, which facilitates its dispersion in cell culture media and subsequent uptake by cells.[3]

Once inside the cell, this compound can be metabolized through two primary pathways:

  • Phosphorylation: Sphingosine kinases (SphK1 and SphK2) phosphorylate sphingosine to form sphingosine-1-phosphate (S1P).[4] C12-S1P can then act as a signaling molecule, both intracellularly and extracellularly by binding to a family of G protein-coupled receptors (S1PR1-5).[4][5]

  • Acylation: Ceramide synthases (CerS) can acylate sphingosine to form ceramide. This process is part of the "salvage pathway" for ceramide synthesis.

The ultimate biological effect of this compound treatment depends on the cell type and the relative activities of the enzymes that metabolize it.

Data Presentation

The following tables summarize quantitative data from studies on C12-sphingolipids and related compounds to provide a reference for experimental design.

Table 1: Cytotoxicity of C12-Ceramide in Cancer Cell Lines

Cell LineCompoundIncubation TimeIC50 (µM)Reference
MDA-MB-231C12-Ceramide24 hours~1[6]
HeLaC12-Ceramide24 hours>1[6]
HCT116C12-Ceramide24 hours>1[6]

Table 2: General Cellular Sphingosine Levels

Cell TypeSphingosine Level (pmol/10^6 cells)Reference
L9298[1]
Schwann Cells (normal mice)~12[1]
Schwann Cells (Twitcher mice)~20[1]

Note: These values represent endogenous levels of total free sphingoid bases and can serve as a baseline for understanding the physiological context of exogenous this compound delivery.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol describes the preparation of a this compound solution complexed with fatty acid-free BSA for delivery to cultured cells.

Materials:

  • This compound (powder)

  • Ethanol (200 proof, absolute)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block

Procedure:

  • Prepare a 1 mM this compound stock solution:

    • Dissolve the required amount of this compound powder in ethanol to make a 1 mM stock solution. For example, for a molecular weight of 453.74 g/mol , dissolve 0.454 mg in 1 mL of ethanol.

    • Vortex thoroughly until the this compound is completely dissolved. Store this stock solution at -20°C.

  • Prepare a 10% (w/v) fatty acid-free BSA solution:

    • Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS.

    • Sterilize the solution by passing it through a 0.22 µm filter.

    • Store the BSA solution at 4°C.

  • Prepare the this compound-BSA complex (100 µM this compound, 1% BSA):

    • In a sterile microcentrifuge tube, add 10 µL of the 1 mM this compound stock solution.

    • Add 990 µL of the 10% BSA solution to the this compound.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate the mixture in a 37°C water bath for 30 minutes to facilitate complex formation.

    • This 100 µM stock solution can be further diluted in cell culture medium to achieve the desired final concentration for cell treatment. It is recommended to use the complex immediately or store it at 4°C for a short period.

Protocol 2: this compound Delivery to Cultured Cells and Cytotoxicity Assessment (MTT Assay)

This protocol outlines the steps for treating cultured cells with the this compound-BSA complex and assessing the effect on cell viability using an MTT assay.

Materials:

  • Cultured cells (e.g., MDA-MB-231)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound-BSA complex (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Cell Treatment:

    • Prepare serial dilutions of the this compound-BSA complex in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 50 µM.

    • Include a vehicle control (BSA solution diluted to the same extent as the highest concentration of this compound).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Mix gently by pipetting up and down to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Visualizations

This compound Metabolic and Signaling Pathway

Sphingosine_Pathway C12_Sph This compound (Delivered) SphK Sphingosine Kinase (SphK) C12_Sph->SphK CerS Ceramide Synthase (CerS) C12_Sph->CerS C12_S1P C12-S1P SphK->C12_S1P S1PR S1P Receptors (S1PR1-5) C12_S1P->S1PR Extracellular G_protein G Proteins (Gq, Gi, G12/13) S1PR->G_protein RhoA RhoA Activation G_protein->RhoA PKC PKC Activation G_protein->PKC Cell_Effects Cellular Effects (Migration, Proliferation) RhoA->Cell_Effects PKC->Cell_Effects C12_Cer C12-Ceramide CerS->C12_Cer Apoptosis Apoptosis C12_Cer->Apoptosis

Caption: Metabolic fate and signaling of delivered this compound.

Experimental Workflow for this compound Delivery and Analysis

Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 prepare_C12 Prepare this compound-BSA Complex (Protocol 1) incubate1->prepare_C12 treat_cells Treat Cells with This compound incubate1->treat_cells prepare_C12->treat_cells incubate2 Incubate (e.g., 24-72h) treat_cells->incubate2 mtt_assay Perform MTT Assay (Protocol 2) incubate2->mtt_assay read_absorbance Read Absorbance (570 nm) mtt_assay->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for assessing this compound cytotoxicity.

Troubleshooting

  • Low Cell Viability in Control Group: Ensure the BSA solution is sterile and of high quality. The final concentration of ethanol from the stock solution should be minimal and non-toxic to the cells.

  • Precipitation of this compound: Ensure the this compound is fully dissolved in ethanol before adding it to the BSA solution. Vortex vigorously during the complex formation step. Do not store the this compound-BSA complex for extended periods at 4°C.

  • High Variability in MTT Assay: Ensure uniform cell seeding density. Mix the MTT and solubilization solutions thoroughly in each well. Check for and avoid edge effects in the 96-well plate.

Conclusion

The delivery of this compound to cultured cells is a valuable tool for investigating the roles of sphingolipids in cellular signaling and regulation. The protocols provided here offer a standardized method for preparing and delivering this compound and for assessing its impact on cell viability. Researchers should note that the optimal concentrations and incubation times for this compound may vary between cell lines and experimental conditions, and therefore empirical determination of these parameters is recommended. Further investigation into the specific downstream effects of this compound, such as the activation of specific signaling pathways and the induction of apoptosis, will provide a more complete understanding of its biological functions.

References

Application Notes and Protocols for the Analytical Detection of C12-Sphingosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of bioactive lipids that play crucial roles in various cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.[1][2][3] C12-Sphingosine, a specific N-acyl chain length sphingoid base, is an important intermediate and signaling molecule within the complex sphingolipid metabolic network. Accurate and sensitive detection of this compound is critical for understanding its physiological and pathological roles and for the development of therapeutics targeting sphingolipid pathways.

This document provides detailed application notes and experimental protocols for the analytical detection and quantification of this compound in biological samples, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for sphingolipid analysis.[2][4][5]

Signaling Pathway of Sphingolipid Metabolism

The metabolism of sphingolipids is a complex network of interconnected pathways. Sphingomyelin can be hydrolyzed by sphingomyelinase to produce ceramide, which is then acted upon by ceramidase to yield sphingosine. Sphingosine can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P), a key signaling molecule.[3] this compound is a specific molecular species within this pathway.

Sphingolipid_Metabolism cluster_membrane Cell Membrane cluster_signaling Cellular Signaling Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine (e.g., this compound) Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase (SphK1/2) S1P->Sphingosine S1P Phosphatase Degradation Degradation (Phosphoethanolamine + Hexadecenal) S1P->Degradation S1P Lyase S1P_receptors S1P Receptors (S1PR1-5) S1P->S1P_receptors Extracellular Signaling Cell_Responses Cell Proliferation, Survival, Migration S1P_receptors->Cell_Responses Sample_Prep_Workflow start Start: Biological Sample add_is Spike with Internal Standard (e.g., C17-Sphingosine) start->add_is add_solvent Add Extraction Solvent (e.g., Chloroform:Methanol) add_is->add_solvent vortex Vortex/Sonicate add_solvent->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge collect_organic Collect Organic (Lower) Phase centrifuge->collect_organic dry_down Evaporate Solvent (under Nitrogen) collect_organic->dry_down reconstitute Reconstitute in LC Mobile Phase dry_down->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

References

Application Notes and Protocols: Utilizing C12-Sphingosine to Elucidate Ceramide Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are central bioactive lipids in sphingolipid metabolism, playing crucial roles in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1] The intricate balance of ceramide levels is tightly regulated by a complex network of enzymes. Dysregulation of ceramide metabolism has been implicated in numerous pathologies, such as cancer, neurodegenerative diseases, and metabolic disorders. Consequently, tools to dissect the pathways of ceramide synthesis and catabolism are invaluable for both basic research and therapeutic development.

C12-Sphingosine (d18:1/12:0) is a synthetic short-chain sphingoid base that serves as an excellent tool for investigating ceramide metabolism, particularly the salvage pathway .[2] In this pathway, complex sphingolipids are broken down to sphingosine, which is then re-acylated by ceramide synthases (CerS) to form ceramide. By supplying cells with an exogenous, structurally distinct sphingosine analog like this compound, researchers can specifically track its incorporation into C12-ceramide and downstream metabolites, distinguishing it from the endogenous ceramide pool. This allows for the precise measurement of ceramide synthase activity and the flux through the salvage pathway under various experimental conditions.

These application notes provide a comprehensive guide to using this compound for studying ceramide metabolism, complete with detailed experimental protocols, data presentation guidelines, and visualizations of the relevant biochemical pathways and workflows.

Key Signaling Pathways in Ceramide Metabolism

Ceramide sits at the heart of sphingolipid metabolism, acting as a precursor for more complex sphingolipids and also being generated from their breakdown. The major pathways converging on ceramide are the de novo synthesis pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway.

Ceramide_Metabolism cluster_denovo De Novo Synthesis Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine Serine_Palmitoyl_CoA->Dihydrosphingosine SPT Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Complex_Sphingolipids Complex Glycosphingolipids Ceramide->Complex_Sphingolipids GCS/GalCerS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingomyelin->Ceramide SMase Complex_Sphingolipids->Sphingosine Hydrolysis Sphingosine->Ceramide CerS (Salvage Pathway) S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK S1P->Sphingosine SPP C12_Sphingosine This compound (Exogenous) C12_Ceramide C12-Ceramide C12_Sphingosine->C12_Ceramide CerS (Salvage Pathway)

Fig. 1: Overview of Ceramide Metabolism Pathways.

Experimental Applications and Protocols

This compound can be utilized in both in vitro enzyme assays and cell-based models to probe ceramide metabolism.

In Vitro Ceramide Synthase (CerS) Activity Assay

This assay directly measures the activity of ceramide synthases in cell or tissue lysates by providing this compound as a substrate and quantifying the formation of C12-ceramide.

Experimental Workflow:

In_Vitro_Workflow A Prepare Cell/Tissue Lysates B Incubate Lysate with This compound & Acyl-CoA A->B C Stop Reaction B->C D Lipid Extraction C->D E LC-MS/MS Analysis D->E F Quantify C12-Ceramide E->F

Fig. 2: Workflow for In Vitro Ceramide Synthase Assay.

Protocol: In Vitro Ceramide Synthase Assay

  • Lysate Preparation:

    • Homogenize cells or tissues in a suitable buffer (e.g., 20 mM HEPES-KOH, pH 7.2, 25 mM KCl, 2 mM MgCl2, and protease inhibitors).

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • Enzyme Reaction:

    • In a microfuge tube, combine the following:

      • Cell/tissue lysate (20-100 µg of protein)

      • Assay buffer

      • Fatty acyl-CoA (e.g., 50 µM palmitoyl-CoA for CerS5/6 specificity)

      • This compound (10-50 µM)

    • Incubate at 37°C for 15-60 minutes.

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1 v/v).

    • Add an internal standard (e.g., C17-ceramide) for quantification.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase and dry it under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

    • Inject the sample into an LC-MS/MS system for analysis.

Cell-Based Assay for Salvage Pathway Activity

This method assesses the activity of the salvage pathway in intact cells by treating them with this compound and measuring the subsequent formation of C12-ceramide.

Experimental Workflow:

Cell_Based_Workflow A Culture Cells to Desired Confluency B Treat Cells with this compound (Time-course or Dose-response) A->B C Wash and Harvest Cells B->C D Lipid Extraction C->D E LC-MS/MS Analysis D->E F Quantify C12-Ceramide E->F

Fig. 3: Workflow for Cell-Based Salvage Pathway Assay.

Protocol: Cell-Based Salvage Pathway Assay

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293, C2C12 myotubes) in appropriate culture vessels and grow to 80-90% confluency.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

    • Dilute the stock solution in culture medium to the desired final concentration (e.g., 1-10 µM). It is advisable to complex the this compound to BSA to enhance its solubility and delivery to cells.

    • Incubate the cells with the this compound-containing medium for various time points (e.g., 0.5, 1, 2, 4, 8 hours) or with different concentrations for a fixed time.

  • Cell Harvesting and Lipid Extraction:

    • After incubation, wash the cells with ice-cold PBS to remove excess this compound.

    • Harvest the cells by scraping or trypsinization.

    • Perform lipid extraction as described in the in vitro protocol, ensuring the addition of an internal standard.

  • LC-MS/MS Analysis:

    • Analyze the lipid extracts by LC-MS/MS to quantify the amount of newly synthesized C12-ceramide.

Data Presentation and Analysis

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.

Quantitative Analysis of C12-Ceramide Formation

Table 1: In Vitro Ceramide Synthase Activity

Acyl-CoA SubstrateThis compound (µM)Incubation Time (min)C12-Ceramide Formed (pmol/mg protein/min)
C16:0-CoA2030Example Value
C18:0-CoA2030Example Value
C24:0-CoA2030Example Value
C16:0-CoA5030Example Value

Table 2: Time-Course of C12-Ceramide Formation in Cultured Cells

Treatment Time (hours)C12-Ceramide (pmol/10^6 cells)
0Baseline
0.5Example Value
1Example Value
2Example Value
4Example Value
8Example Value

Note: The "Example Values" should be replaced with actual experimental data. These tables illustrate a clear format for presenting results.

LC-MS/MS Protocol for C12-Ceramide Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of lipid species.

1. Sample Preparation:

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.

2. Chromatographic Separation:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

  • Gradient: A linear gradient from 60% B to 100% B over several minutes is typical for separating various ceramide species.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40-50°C.

3. Mass Spectrometric Detection:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • C12-Ceramide (d18:1/12:0): Monitor the transition from the precursor ion [M+H]+ to a specific product ion (e.g., m/z [precursor] -> m/z 264.3). The exact precursor m/z for C12-ceramide should be calculated based on its chemical formula.

    • Internal Standard (e.g., C17-Ceramide): Monitor the corresponding precursor-to-product ion transition.

  • Quantification: The amount of C12-ceramide is determined by comparing the peak area of its MRM transition to the peak area of the internal standard's MRM transition, using a standard curve for absolute quantification.

Conclusion

This compound is a powerful and versatile tool for the detailed investigation of ceramide metabolism, particularly the salvage pathway. The protocols and guidelines presented here provide a robust framework for researchers to design and execute experiments aimed at understanding the intricate roles of ceramide in health and disease. The use of specific, short-chain sphingosine analogs, coupled with the precision of LC-MS/MS analysis, offers a clear window into the dynamic regulation of these critical lipid signaling molecules.

References

Application Notes and Protocols for C12-Sphingosine in Sphingosine Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine kinases (SphK) are lipid kinases that catalyze the phosphorylation of sphingosine to the bioactive signaling molecule sphingosine-1-phosphate (S1P). Two isoforms, SphK1 and SphK2, have been identified, and they play crucial roles in a multitude of cellular processes, including cell growth, proliferation, survival, and migration. The balance between the levels of pro-apoptotic ceramide and sphingosine, and pro-survival S1P, often referred to as the "sphingolipid rheostat," is critical for cell fate. Dysregulation of SphK activity has been implicated in various diseases, including cancer, inflammation, and fibrosis, making these enzymes attractive targets for drug discovery.

C12-Sphingosine, a synthetic analog of the natural C18-sphingosine, serves as a valuable tool for studying SphK activity. Its shorter acyl chain may offer different physicochemical properties, such as increased aqueous solubility, which can be advantageous in certain assay formats. These application notes provide detailed protocols for utilizing this compound in radiometric and fluorescence-based sphingosine kinase activity assays, along with data presentation guidelines and diagrams of relevant signaling pathways and experimental workflows.

Sphingosine Kinase Signaling Pathway

Sphingosine kinases are central to the sphingolipid signaling cascade. The phosphorylation of sphingosine by SphK generates S1P, which can act both intracellularly and extracellularly. Extracellular S1P binds to a family of five G protein-coupled receptors (S1PR1-5), initiating downstream signaling cascades that influence a wide range of cellular responses.

SphingosineKinaseSignaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus SphK1_mem SphK1 (activated) S1P_intra Intracellular S1P SphK1_mem->S1P_intra Phosphorylation S1PR S1P Receptors (S1PR1-5) Cellular_Responses Cell Survival, Proliferation, Migration S1PR->Cellular_Responses GPCR Signaling SphK1_cyto SphK1 (inactive) SphK1_cyto->SphK1_mem Translocation Sphingosine Sphingosine (or this compound) Sphingosine->SphK1_mem Substrate SphK2_nuc SphK2 Sphingosine->SphK2_nuc Substrate Extracellular_S1P Extracellular S1P S1P_intra->Extracellular_S1P Export S1P_nuc Nuclear S1P SphK2_nuc->S1P_nuc Phosphorylation HDAC HDAC1/2 S1P_nuc->HDAC Inhibition Gene_Expression Gene Expression HDAC->Gene_Expression Regulation Stimuli Growth Factors, Cytokines Stimuli->SphK1_cyto Activation Extracellular_S1P->S1PR

Figure 1. Overview of the Sphingosine Kinase Signaling Pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for sphingosine kinases. It is important to note that while kinetic parameters for the natural substrate, C18-sphingosine, are available, equivalent data for this compound are not extensively reported in the literature and should be determined empirically for specific experimental conditions.

Table 1: Michaelis-Menten Constants (Km) for Sphingosine Kinase Substrates

SubstrateSphK1 Km (µM)SphK2 Km (µM)Reference
D-erythro-sphingosine (C18)5 - 173 - 6[1]
This compoundNot ReportedNot Reported-
FTY720-22[1]

Table 2: IC50 Values of Common Sphingosine Kinase Inhibitors

InhibitorTargetIC50 (nM)Assay SubstrateReference
PF-543SphK13.6Sphingosine (C18)[2]
SKI-IISphK1/SphK2~10,000Sphingosine (C18)[3]
ABC294640SphK2~60,000Sphingosine (C18)[4]

Note: IC50 values can vary depending on the assay conditions, including ATP and substrate concentrations.

Experimental Protocols

Protocol 1: Radiometric Sphingosine Kinase Activity Assay using this compound

This protocol is adapted from standard methods for measuring SphK activity using a radiolabeled ATP analog.

Workflow Diagram:

RadiometricAssayWorkflow start Start prepare_reagents Prepare Reagents (Enzyme, this compound, [γ-33P]ATP, Buffer) start->prepare_reagents initiate_reaction Initiate Reaction (Incubate at 37°C) prepare_reagents->initiate_reaction stop_reaction Stop Reaction (Add acidic chloroform/methanol) initiate_reaction->stop_reaction phase_separation Phase Separation (Centrifugation) stop_reaction->phase_separation tlc Spot Aqueous Phase on TLC Plate phase_separation->tlc develop_tlc Develop TLC tlc->develop_tlc quantify Quantify Radiolabeled S1P (Phosphorimaging or Scintillation) develop_tlc->quantify end End quantify->end

Figure 2. Workflow for the Radiometric Sphingosine Kinase Assay.

Materials:

  • Recombinant human SphK1 or SphK2

  • This compound

  • [γ-33P]ATP or [γ-32P]ATP

  • Sphingosine Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 M KCl for SphK2, 0.5% Triton X-100 for SphK1, 1 mM MgCl2, 0.5 mM DTT, protease and phosphatase inhibitors)

  • Chloroform

  • Methanol

  • 1 M KCl

  • Silica gel thin-layer chromatography (TLC) plates

  • TLC developing solvent (e.g., 1-butanol/acetic acid/water, 3:1:1, v/v/v)

  • Phosphorimager or scintillation counter

Procedure:

  • Prepare Substrate: Dissolve this compound in an appropriate solvent (e.g., ethanol or DMSO) to create a stock solution. Further dilute in the assay buffer to the desired final concentration. Note: The optimal concentration of this compound should be determined empirically by performing a substrate titration curve to determine the Km.

  • Enzyme Preparation: Dilute the recombinant SphK enzyme in ice-cold assay buffer to the desired concentration. The amount of enzyme should be optimized to ensure the reaction is in the linear range with respect to time and enzyme concentration.

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • Sphingosine Kinase Assay Buffer

    • This compound solution

    • [γ-33P]ATP (to a final concentration of ~10 µCi per reaction and a final ATP concentration that is saturating, e.g., 100-200 µM)

    • Test inhibitor or vehicle (e.g., DMSO)

  • Initiate Reaction: Add the diluted enzyme to the reaction mixture to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 20-30 minutes). The incubation time should be within the linear range of the reaction.

  • Stop Reaction and Lipid Extraction: Terminate the reaction by adding 750 µL of chloroform/methanol/HCl (100:200:1, v/v/v). Vortex thoroughly.

  • Phase Separation: Add 250 µL of chloroform and 250 µL of 1 M KCl. Vortex and centrifuge at 12,000 x g for 5 minutes to separate the phases.

  • TLC Separation: Carefully collect the upper aqueous phase containing the radiolabeled this compound-1-Phosphate. Spot the aqueous phase onto a silica gel TLC plate.

  • TLC Development: Allow the spots to dry completely and then develop the TLC plate in a chamber containing the developing solvent.

  • Quantification: Dry the TLC plate and expose it to a phosphor screen. Quantify the radiolabeled S1P spot using a phosphorimager. Alternatively, the spot can be scraped and the radioactivity measured by liquid scintillation counting.

Protocol 2: Fluorescence-Based Sphingosine Kinase Activity Assay using a NBD-Labeled this compound Analog

This protocol utilizes a fluorescently labeled sphingosine analog (e.g., NBD-C12-Sphingosine) for a non-radioactive detection method.

Workflow Diagram:

FluorescenceAssayWorkflow start Start prepare_reagents Prepare Reagents (Enzyme, NBD-C12-Sphingosine, ATP, Buffer) start->prepare_reagents initiate_reaction Initiate Reaction (Incubate at 37°C) prepare_reagents->initiate_reaction stop_reaction Stop Reaction initiate_reaction->stop_reaction extract_product Extract NBD-S1P (Alkaline Chloroform/Methanol) stop_reaction->extract_product measure_fluorescence Measure Fluorescence of Aqueous Phase extract_product->measure_fluorescence end End measure_fluorescence->end

References

Troubleshooting & Optimization

Technical Support Center: C12-Sphingosine LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with C12-Sphingosine analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guide: this compound Signal Issues

Experiencing a weak or absent signal for this compound can be frustrating. This guide provides a systematic approach to identify and resolve common issues.

Question: I am seeing a weak or no signal for my this compound standard. What should I do?

Answer:

A complete loss of signal often points to a systematic issue. Follow these steps to diagnose the problem:

  • Verify Instrument Performance: Before investigating the analyte-specific issues, ensure the LC-MS/MS system is functioning correctly.

    • Check System Suitability: Inject a well-characterized, reliable standard for your instrument (e.g., meprobamate, caffeine) to confirm that the LC and MS components are working as expected. If this standard also fails, the issue is with the instrument itself and not specific to this compound.

    • Inspect the Ion Source: Visually inspect the electrospray ionization (ESI) needle for a stable spray. An unstable or absent spray will result in no signal.[1]

  • Isolate the Problem: Determine if the issue lies with the sample preparation, the liquid chromatography, or the mass spectrometry.

    • Direct Infusion: Prepare a fresh this compound standard and infuse it directly into the mass spectrometer, bypassing the LC system. If you see a signal, the problem is likely with your LC method or column. If there is still no signal, the issue is with the mass spectrometer settings or the standard itself.[1]

Question: My this compound peak shape is poor (tailing, fronting, or split). How can I improve it?

Answer:

Poor peak shape can compromise the resolution and quantitation of your analysis.[2][3][4] Here are the common causes and solutions:

  • Peak Tailing:

    • Cause: Active sites in the flow path (injector, column) causing secondary interactions with the analyte.[2] Column contamination or degradation.

    • Solution:

      • Use a column designed for lipid analysis with low silanol activity.

      • Incorporate an acidic modifier (e.g., 0.1-0.2% formic acid) in your mobile phase to improve peak shape for basic compounds like sphingosine.[5]

      • Flush the column or, if necessary, replace it.

  • Peak Fronting:

    • Cause: Sample overload or a mismatch in solvent strength between the sample and the mobile phase.[3]

    • Solution:

      • Dilute your sample and reinject.

      • Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.

  • Split Peaks:

    • Cause: A partially clogged column frit, a void in the column packing, or co-elution with an interfering compound.[3]

    • Solution:

      • Reverse-flush the column to attempt to remove the blockage.

      • If the problem persists, the column may need to be replaced.

      • Optimize your chromatographic method to improve separation from interfering species.

Question: I am analyzing this compound from a complex matrix (e.g., plasma, tissue extract) and see low signal intensity. What could be the cause?

Answer:

Low signal intensity in complex matrices is often due to matrix effects, where other components in the sample interfere with the ionization of your analyte of interest.

  • Cause: Ion suppression from co-eluting matrix components competing for charge in the ESI source.[6]

  • Solution:

    • Improve Sample Preparation: Employ a more rigorous extraction method (e.g., solid-phase extraction) to remove interfering substances.

    • Optimize Chromatography: Adjust your LC gradient to better separate this compound from the suppressing matrix components.

    • Use an Appropriate Internal Standard: A stable isotope-labeled internal standard (e.g., Sphingosine-D7) is highly recommended.[7] It will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification despite signal suppression.

This compound LC-MS/MS Data

The following tables provide key quantitative data for setting up and troubleshooting your this compound analysis.

Parameter Value Notes
Chemical Formula C₁₂H₂₅NO₂
Molecular Weight 215.3 g/mol
Precursor Ion [M+H]⁺ m/z 216.3This is the protonated molecule and should be used as the precursor ion in your MRM transition.
Product Ions m/z 198.3m/z 180.3These correspond to the loss of one and two water molecules, respectively, which are characteristic fragments for sphingoid bases.[8][9] The most abundant fragment should be used for quantification.
Recommended Internal Standard Sphingosine-d7A stable isotope-labeled internal standard is crucial for accurate quantification to correct for matrix effects and extraction variability.[7]

Experimental Protocol: this compound Analysis

This protocol provides a general framework for the LC-MS/MS analysis of this compound. Optimization may be required for your specific instrument and sample type.

1. Sample Preparation (Lipid Extraction)

  • To 100 µL of sample (e.g., plasma, cell lysate), add an appropriate amount of internal standard (e.g., Sphingosine-d7).

  • Add 1 mL of butanol and vortex thoroughly.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.

2. Liquid Chromatography

  • Column: A C8 or HILIC column is recommended for sphingolipid analysis. For this example, we will use a C8 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.2% formic acid and 10 mM ammonium formate.[5]

  • Mobile Phase B: Acetonitrile/Isopropanol (5:2, v/v) with 0.2% formic acid.

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: Linear ramp to 100% B

    • 8-10 min: Hold at 100% B

    • 10.1-12 min: Return to 30% B for re-equilibration

3. Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: 216.3 → 198.3 (Quantifier), 216.3 → 180.3 (Qualifier)

    • Sphingosine-d7 (IS): 307.3 → 289.3 (or other appropriate fragments for the specific standard)

  • Source Parameters: Optimize declustering potential, collision energy, and source temperature for your specific instrument to maximize the signal for the transitions of interest.

Visualizations

Sphingolipid Signaling Pathway

Sphingolipid_Signaling_Pathway Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA KDS 3-ketodihydrosphingosine Serine_Palmitoyl_CoA->KDS SPT Dihydrosphingosine Dihydrosphingosine (Sphinganine) KDS->Dihydrosphingosine KSR Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Sphingosine Sphingosine (includes this compound) Ceramide->Sphingosine CDase Apoptosis Apoptosis, Growth Arrest Ceramide->Apoptosis Sphingomyelin->Ceramide SMase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK S1P->Sphingosine SPPase Cell_Survival Cell Survival, Proliferation S1P->Cell_Survival

Caption: Simplified de novo sphingolipid biosynthesis and signaling pathway.

LC-MS/MS Troubleshooting Workflow

Troubleshooting_Workflow Start No / Weak Signal for This compound Check_System Inject System Suitability Standard Start->Check_System System_OK System OK? Check_System->System_OK Troubleshoot_Instrument Troubleshoot General LC-MS Instrument Failure System_OK->Troubleshoot_Instrument No Direct_Infusion Direct Infusion of This compound Standard System_OK->Direct_Infusion Yes End Signal Restored Troubleshoot_Instrument->End Signal_Present_Infusion Signal Present? Direct_Infusion->Signal_Present_Infusion Troubleshoot_LC Troubleshoot LC Method: - Check Column - Mobile Phase pH - Gradient Signal_Present_Infusion->Troubleshoot_LC Yes Troubleshoot_MS Troubleshoot MS: - Check MRM Transitions - Optimize Source Parameters - Check Standard Integrity Signal_Present_Infusion->Troubleshoot_MS No Check_Matrix Analyzing in Complex Matrix? Troubleshoot_LC->Check_Matrix Troubleshoot_MS->Check_Matrix Optimize_Sample_Prep Optimize Sample Prep: - Improve Extraction - Use IS Check_Matrix->Optimize_Sample_Prep Yes Check_Matrix->End No Optimize_Sample_Prep->End

Caption: Logical workflow for troubleshooting this compound signal issues.

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard so important for sphingolipid analysis? A1: Sphingolipids are often present at low concentrations in complex biological matrices. An internal standard, preferably a stable isotope-labeled version of the analyte (like Sphingosine-d7 for this compound), is crucial to account for variability in sample extraction, potential matrix-induced ion suppression, and instrument response fluctuations.[7] This ensures accurate and reproducible quantification.

Q2: Can I use a C18 column for this compound analysis? A2: Yes, a C18 column can be used. However, for a broad range of sphingolipids, C8 columns or HILIC (Hydrophilic Interaction Liquid Chromatography) columns are often preferred.[5] HILIC can provide better retention and separation for more polar sphingolipids, while C8 columns can offer good separation for the less polar species. The optimal choice depends on the specific sphingolipids you are targeting in your analysis.

Q3: What are the most common sources of contamination in sphingolipid analysis? A3: Contamination can arise from various sources, including solvents, glassware, and plasticware. A common issue is "column bleed" from the LC column, which can introduce interfering background ions.[10] Always use high-purity solvents and meticulously clean all materials that come into contact with your samples. Running solvent blanks between samples is a good practice to identify and monitor potential contamination.

Q4: My signal is drifting over the course of a long sample sequence. What could be the cause? A4: Signal drift during a long run can be due to several factors:

  • Column Contamination: Buildup of matrix components on the column can lead to a gradual decrease in performance and signal intensity.

  • Ion Source Fouling: Contaminants can accumulate on the ion source components over time, reducing ionization efficiency.[10]

  • Mobile Phase Instability: Changes in mobile phase composition due to evaporation of the more volatile solvent can alter retention times and ionization.

  • Temperature Fluctuations: Instability in the column oven or lab environment can cause retention time shifts.

Regularly running quality control (QC) samples throughout your sequence can help monitor for and diagnose these issues. If drift is observed, it may be necessary to clean the ion source or flush/replace the column.

References

Technical Support Center: C12-Sphingosine Extraction Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving C12-Sphingosine extraction efficiency. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the extraction and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: Which extraction method is best for this compound?

The optimal extraction method for this compound depends on the sample matrix (e.g., plasma, cells, tissue) and the specific requirements of your downstream analysis (e.g., quantitative accuracy, sample throughput). The most commonly employed methods are liquid-liquid extractions (LLE) like the Folch and Bligh-Dyer methods, and solid-phase extraction (SPE).

  • Folch and Bligh-Dyer methods are considered "gold standards" for lipid extraction and are effective for a wide range of biological samples.[1] They utilize a chloroform/methanol solvent system to partition lipids from aqueous cellular components.[1][2] The Folch method is often preferred for solid tissues, while the Bligh-Dyer method is advantageous for biological fluids.[1]

  • Solid-Phase Extraction (SPE) offers a more controlled and often cleaner extraction by using a solid sorbent to bind the analyte of interest or interfering substances. SPE methods can be readily automated, reducing solvent consumption and improving reproducibility.[3]

Q2: How can I improve the recovery of this compound during extraction?

Several factors can influence the recovery of this compound. Here are key considerations for optimization:

  • Solvent Ratios: The ratio of chloroform, methanol, and water in LLE methods is critical. For instance, the Folch method typically uses a 2:1 (v/v) chloroform:methanol ratio, while the Bligh-Dyer method uses a 1:2:0.8 (v/v/v) chloroform:methanol:water ratio initially.[2] Optimizing these ratios for your specific sample type can enhance recovery.

  • Sample to Solvent Volume: The volume of extraction solvent relative to the sample volume can significantly impact extraction efficiency. For samples with high lipid content (>2%), the Folch method, which uses a larger solvent volume, may yield better results than the Bligh-Dyer method.[2]

  • Use of Internal Standards: The addition of a suitable internal standard, such as a stable isotope-labeled this compound or a C17-sphingosine analog, at the beginning of the extraction process is crucial for accurate quantification.[4][5][6] This helps to correct for analyte loss during sample preparation and for variations in ionization efficiency during mass spectrometry analysis.

  • Temperature: Performing extractions at low temperatures (e.g., on ice) can help to minimize the activity of degradative enzymes.[7] However, some protocols suggest incubation at elevated temperatures (e.g., 37°C or 48°C) to improve extraction efficiency, so this parameter may need to be empirically optimized.[8]

  • pH: The pH of the extraction buffer can influence the recovery of certain sphingolipids. Acidified conditions are sometimes used to improve the extraction of phosphorylated sphingolipids.

Q3: What are the common causes of low this compound signal in LC-MS/MS analysis?

Low signal intensity can be due to issues with the extraction process or the analytical instrumentation.

  • Poor Extraction Recovery: As discussed in the previous question, suboptimal extraction conditions are a primary cause of low signal.

  • Analyte Degradation: this compound can be susceptible to enzymatic degradation during sample handling and extraction. Rapid sample processing and the use of enzyme inhibitors can mitigate this.

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[7][9] A thorough sample cleanup, for example by using SPE, can reduce matrix effects.

  • LC-MS/MS Method Optimization: Suboptimal chromatographic separation or mass spectrometer settings (e.g., ionization source parameters, collision energy) can lead to poor sensitivity.

  • Carryover: Sphingolipids, particularly phosphorylated species, can exhibit carryover between injections in the LC system, which can affect the accuracy of quantification.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low/No this compound Peak Inefficient extractionOptimize solvent ratios and sample-to-solvent volume. Consider a different extraction method (e.g., switch from LLE to SPE).
Analyte degradationProcess samples quickly on ice. Consider adding enzyme inhibitors. Store samples at -80°C.
Suboptimal LC-MS/MS parametersOptimize mobile phase composition, gradient, column chemistry, and mass spectrometer source and collision energies.
High Variability Between Replicates Inconsistent sample preparationEnsure precise and consistent pipetting and vortexing. Consider automation for improved reproducibility.
Matrix effectsImprove sample cleanup using SPE. Dilute the sample extract to reduce the concentration of interfering substances.
Instrument instabilityCheck for fluctuations in LC pressure and MS signal. Perform system suitability tests.
Peak Tailing or Splitting Poor chromatographyEnsure the injection solvent is compatible with the mobile phase. Check for column degradation or contamination. Consider a different column chemistry.
Co-elution with interfering compoundsOptimize the chromatographic gradient to improve separation.
Inaccurate Quantification Lack of appropriate internal standardUse a stable isotope-labeled or odd-chain length this compound internal standard added at the start of the extraction.
Non-linear calibration curveEnsure the concentration range of your calibration standards brackets the expected sample concentrations. Check for detector saturation at high concentrations.
CarryoverImplement a robust needle wash protocol in the autosampler. Inject blank samples between high-concentration samples.

Quantitative Data Summary

The following tables summarize reported recovery efficiencies for various sphingolipids using different extraction methods. While not all data is specific to this compound, it provides a valuable comparison of the effectiveness of these techniques for similar molecules.

Table 1: Comparison of Sphingolipid Extraction Recovery from Plasma (%) [11]

Sphingolipid ClassMethanol MethodFolch MethodBligh & Dyer MethodMTBE Method
Sphingosine-1-Phosphate (S1P)96 - 10169 - 9635 - 7248 - 84
Sphingosine (So)96 - 10169 - 9635 - 7248 - 84
Ceramide (Cer)96 - 10169 - 9635 - 7248 - 84
Sphingomyelin (SM)96 - 10169 - 9635 - 7248 - 84
Hexosylceramide (HexCer)96 - 10169 - 9635 - 7248 - 84
Lactosylceramide (LacCer)96 - 10169 - 9635 - 7248 - 84

Table 2: Recovery of Sphingolipid Internal Standards using Different Single-Phase Extraction Methods from Whole Blood (%) [7]

Internal StandardMTBE Two-PhaseMTBE Single-PhaseButanol Single-Phase
CeramideGoodGoodGood
Ceramide-1-PhosphateGoodGoodGood
SphingomyelinGoodGoodGood
HexosylceramideGoodGoodGood
SphingosinePoorGoodGood
SphinganinePoorGoodGood
Sphingosine-1-PhosphatePoorGoodGood
Sphinganine-1-PhosphatePoorGoodGood

Experimental Protocols

Protocol 1: Modified Bligh-Dyer Liquid-Liquid Extraction for Sphingolipids from Mammalian Cells

This protocol is adapted for the extraction of sphingolipids, including this compound, from cultured mammalian cells.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (MeOH), HPLC grade

  • Chloroform (CHCl3), HPLC grade

  • Deionized water

  • Internal standard solution (e.g., C17-Sphingosine or stable isotope-labeled this compound in methanol)

  • Glass centrifuge tubes with PTFE-lined caps

  • Cell scraper

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis and Internal Standard Spiking: Add 1 mL of ice-cold methanol to the cell plate. Scrape the cells and transfer the cell lysate to a glass centrifuge tube. Add a known amount of the internal standard solution.

  • Extraction: Add 2 mL of chloroform to the tube. Vortex vigorously for 2 minutes.

  • Phase Separation: Add 0.8 mL of deionized water to the tube. Vortex for 30 seconds. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube. Avoid disturbing the protein interface.

  • Re-extraction (Optional but Recommended): Add another 2 mL of chloroform to the remaining aqueous phase, vortex, and centrifuge again. Collect the lower organic phase and combine it with the first extract.

  • Drying: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your LC-MS/MS analysis (e.g., methanol or mobile phase).

Protocol 2: Solid-Phase Extraction (SPE) of Sphingolipids

This protocol provides a general workflow for SPE that can be optimized for this compound extraction. The choice of sorbent and solvents will depend on the specific properties of this compound and the sample matrix. A C18 or a mixed-mode cation exchange sorbent may be suitable.

Materials:

  • SPE cartridge (e.g., C18 or mixed-mode cation exchange)

  • SPE manifold

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent(s) (e.g., water, low percentage of organic solvent in water)

  • Elution solvent (e.g., methanol, acetonitrile, or a mixture with modifiers)

  • Sample pre-treatment solution (e.g., buffer to adjust pH)

  • Internal standard solution

Procedure:

  • Sample Pre-treatment: Homogenize or lyse the sample in an appropriate buffer. Add the internal standard. Adjust the pH if necessary to ensure the analyte is in the correct form for retention on the SPE sorbent. Centrifuge to remove any particulates.

  • Column Conditioning: Pass 1-2 column volumes of the conditioning solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.

  • Column Equilibration: Pass 1-2 column volumes of the equilibration solvent (e.g., water) through the cartridge to prepare it for the sample. Do not let the sorbent bed go dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.

  • Washing: Pass 1-2 column volumes of the wash solvent(s) through the cartridge to remove unretained interferences. The wash solvent should be strong enough to remove impurities but weak enough to not elute the analyte of interest.

  • Elution: Elute the this compound from the cartridge with a suitable elution solvent. The elution solvent should be strong enough to disrupt the interaction between the analyte and the sorbent.

  • Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in a solvent compatible with the downstream analysis.

Visualizations

Sphingolipid Metabolism and Signaling

Sphingolipid_Metabolism cluster_synthesis De Novo Synthesis cluster_complex Complex Sphingolipids cluster_signaling Signaling Molecules cluster_degradation Degradation Palmitoyl_CoA Palmitoyl-CoA DHSph Dihydrosphingosine Palmitoyl_CoA->DHSph SPT Serine Serine Serine->DHSph SPT DHCer Dihydroceramide DHSph->DHCer CerS Cer Ceramide DHCer->Cer DES Sph Sphingosine Cer->Sph CDase SM Sphingomyelin Cer->SM SMS GlcCer Glucosylceramide Cer->GlcCer GCS C1P Ceramide-1-Phosphate Cer->C1P CerK cluster_signaling cluster_signaling Sph->Cer CerS C12_Sph This compound Sph->C12_Sph Exogenous Addition S1P Sphingosine-1-Phosphate Sph->S1P SphK1/2 SM->Cer SMase S1P->Sph SPP Ethanolamine_P Ethanolamine Phosphate S1P->Ethanolamine_P S1P Lyase Hexadecenal Hexadecenal S1P->Hexadecenal S1P Lyase

Caption: Overview of sphingolipid metabolism and key signaling molecules.

Experimental Workflow for this compound Extraction and Analysis

Extraction_Workflow start Biological Sample (Cells, Tissue, Plasma) homogenization Homogenization / Lysis start->homogenization is_spike Spike with Internal Standard (e.g., C17-Sphingosine) homogenization->is_spike extraction Lipid Extraction is_spike->extraction lle Liquid-Liquid Extraction (Folch / Bligh-Dyer) extraction->lle Method 1 spe Solid-Phase Extraction extraction->spe Method 2 phase_sep Phase Separation lle->phase_sep spe_wash Wash spe->spe_wash collect_organic Collect Organic Phase phase_sep->collect_organic drying Evaporation to Dryness collect_organic->drying spe_elute Elute spe_wash->spe_elute spe_elute->drying reconstitution Reconstitution in LC-MS/MS Solvent drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis data Data Processing and Quantification analysis->data

Caption: General workflow for this compound extraction and analysis.

Role of Sphingosine in Apoptosis Signaling

Apoptosis_Pathway Stress_Signal Stress Signals (e.g., Chemotherapy, UV) Ceramide Ceramide Stress_Signal->Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase SphK Sphingosine Kinase (SphK) Sphingosine->SphK Pro_Apoptotic Pro-Apoptotic Signaling Sphingosine->Pro_Apoptotic S1P Sphingosine-1-Phosphate Anti_Apoptotic Anti-Apoptotic Signaling S1P->Anti_Apoptotic SphK->S1P Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Anti_Apoptotic->SphK Activation Anti_Apoptotic->Apoptosis

Caption: The sphingolipid rheostat in the regulation of apoptosis.

References

Technical Support Center: Resolving C12-Sphingosine Co-elution Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering co-elution of C12-Sphingosine with other lipids during LC-MS analysis.

Troubleshooting Guide

Question: I am observing poor peak shape and co-elution of my this compound peak with other lipids. What are the common causes and how can I resolve this?

Answer:

Co-elution of this compound with other lipid species is a common challenge in LC-MS analysis. This can lead to inaccurate quantification and misidentification. The primary causes often relate to suboptimal chromatographic conditions or sample preparation. Here is a step-by-step guide to troubleshoot and resolve this issue.

1. Identify the Nature of the Co-eluting Lipid(s):

Before optimizing your method, it's crucial to identify the interfering lipid class. Different lipid classes have distinct physicochemical properties, and their separation from this compound will require different strategies.

  • Mass Spectrometry Analysis: Use your MS data to identify the mass-to-charge ratio (m/z) of the co-eluting species. A precursor ion scan or neutral loss scan can help identify the lipid class (e.g., glycerophospholipids, other sphingolipids).[1]

2. Chromatographic Method Optimization:

The choice of chromatography mode and the optimization of its parameters are critical for resolving co-elution.

  • Switching Chromatography Modes:

    • Reversed-Phase (RP) Chromatography: This technique separates lipids based on their hydrophobicity. While effective for separating sphingolipids based on acyl chain length, it may not be optimal for separating this compound from other polar lipids.[1][2]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the preferred method for separating polar and ionizable compounds like sphingolipids.[3][4][5] It can provide better retention and selectivity for this compound, separating it from less polar lipids that elute early.

  • Mobile Phase Optimization:

    • pH Adjustment: The pH of the mobile phase is a critical factor in controlling the retention and selectivity of ionizable compounds like sphingosines.[3] Experiment with adjusting the pH of the aqueous mobile phase to alter the ionization state of this compound and the co-eluting lipids, thereby improving separation.

    • Solvent Composition and Gradient: Fine-tune the gradient elution profile. A shallower gradient can improve the resolution between closely eluting peaks. In HILIC, adjusting the water content in the mobile phase significantly impacts retention.[5]

    • Additives: The use of additives like ammonium formate or ammonium acetate in the mobile phase can improve peak shape and selectivity.[3][5]

  • Stationary Phase Selection:

    • The choice of column chemistry is crucial. For HILIC, columns with amide or unbonded silica phases can offer different selectivities for sphingolipids.[3] For reversed-phase, C18 columns are common, but experimenting with C8 or phenyl-hexyl columns might provide the necessary change in selectivity.

3. Sample Preparation and Extraction:

Improper sample preparation can introduce interfering substances that co-elute with your analyte.

  • Solid-Phase Extraction (SPE): Utilize SPE to fractionate your lipid extract before LC-MS analysis. Aminopropyl or silica-based SPE cartridges can be used to separate sphingolipids from other lipid classes.[6][7][8]

  • Liquid-Liquid Extraction (LLE): Standard lipid extraction methods like the Folch or Bligh-Dyer procedures are effective but may not completely remove all interfering lipids.[9] An alkaline hydrolysis step after extraction can be employed to degrade glycerophospholipids, reducing their interference.[10][11]

Below is a troubleshooting workflow to guide you through resolving this compound co-elution:

G cluster_0 Troubleshooting Workflow for this compound Co-elution start Start: Co-elution Observed identify Identify Co-eluting Lipid(s) (Precursor/Neutral Loss Scan) start->identify optimize_chrom Optimize Chromatography identify->optimize_chrom optimize_sample Optimize Sample Preparation identify->optimize_sample If Chromatography Optimization Fails switch_mode Switch Chromatography Mode (RP to HILIC or vice versa) optimize_chrom->switch_mode Poor Retention or Selectivity optimize_mobile Optimize Mobile Phase (pH, Gradient, Additives) optimize_chrom->optimize_mobile Minor Co-elution change_column Change Stationary Phase optimize_chrom->change_column Persistent Co-elution resolved Issue Resolved switch_mode->resolved optimize_mobile->resolved change_column->resolved spe Implement Solid-Phase Extraction (SPE) optimize_sample->spe Complex Matrix lle Modify Liquid-Liquid Extraction (LLE) (e.g., Alkaline Hydrolysis) optimize_sample->lle Glycerophospholipid Interference spe->resolved lle->resolved

References

Technical Support Center: Addressing C12-Sphingosine Cytotoxicity in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the cytotoxic effects of C12-Sphingosine in experimental settings. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a sphingolipid, a class of lipids that are critical components of cell membranes and are involved in signal transduction. Specifically, it is a short-chain analog of the naturally occurring sphingosine. In research, this compound and other sphingolipids are used to study cellular processes such as apoptosis (programmed cell death), cell proliferation, and differentiation. Their roles in these fundamental processes make them relevant to cancer research and the development of new therapeutics.

Q2: What are the known cytotoxic effects of this compound?

A2: this compound, like other sphingosines, can induce apoptosis in various cell lines. This process is often characterized by cell shrinkage, membrane blebbing, chromatin condensation, and the activation of a cascade of enzymes called caspases, which are central to the execution of apoptosis. It can also lead to changes in the mitochondrial membrane potential.

Q3: How does this compound's cytotoxicity differ from that of other sphingolipids?

A3: The chain length of sphingolipids can influence their biological activity. Short-chain sphingosines like this compound may exhibit different cellular effects compared to their long-chain counterparts. For instance, while long-chain sphingosines are known inhibitors of Protein Kinase C (PKC), some evidence suggests that short-chain versions like this compound may not share this inhibitory action. The balance between different sphingolipids, such as ceramide, sphingosine, and sphingosine-1-phosphate (S1P), is crucial in determining a cell's fate, a concept often referred to as the "sphingolipid rheostat".

Q4: At what concentrations is this compound typically cytotoxic?

A4: The cytotoxic concentration of this compound can vary significantly depending on the cell line, incubation time, and experimental conditions. While specific IC50 values for this compound are not widely reported across a broad range of cancer cell lines in a comparative manner, studies with general sphingosine show induction of apoptosis in the micromolar range. For example, 15 µM sphingosine has been shown to induce apoptosis in KB-3-1 and KB-C2 cells. It is crucial to perform a dose-response experiment for each specific cell line to determine the optimal concentration for inducing the desired cytotoxic effect.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Possible Cause Solution
Inconsistent or no cytotoxic effect observed. Improper dissolution of this compound: this compound is a lipid and has poor solubility in aqueous solutions.Prepare a stock solution in an appropriate organic solvent such as DMSO, ethanol, or a mixture of chloroform and methanol.[1] Further dilute the stock solution in cell culture medium to the final working concentration immediately before use. Vortexing or sonication may aid in dissolution.
Aggregation in culture medium: The compound may precipitate or form micelles in the aqueous environment of the cell culture medium, reducing its effective concentration.To improve solubility and prevent aggregation in the medium, this compound can be complexed with bovine serum albumin (BSA). Prepare a BSA-lipid complex by injecting an ethanolic solution of this compound into a BSA-containing buffer while vortexing.
Cell line resistance: The cell line being used may be inherently resistant to sphingolipid-induced apoptosis.Test a range of concentrations and incubation times. Consider using a different cell line known to be sensitive to sphingolipids.
Degradation of this compound: The compound may be unstable under certain storage or experimental conditions.Store the stock solution at -20°C or -80°C as recommended by the supplier. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in media for each experiment.
High background cytotoxicity in control wells. Solvent toxicity: The organic solvent used to dissolve this compound may be toxic to the cells at the concentration used.Perform a solvent toxicity control experiment by treating cells with the highest concentration of the solvent used in the experiment. Ensure the final solvent concentration is low (typically <0.5%).
Difficulty in detecting apoptosis. Inappropriate assay or time point: The chosen assay may not be sensitive enough, or the measurement may be taken at a time point when apoptosis is not yet evident or has already completed.Use multiple assays to confirm apoptosis (e.g., Annexin V/PI staining for early apoptosis, caspase activity assays, and TUNEL assay for DNA fragmentation). Perform a time-course experiment to identify the optimal time point for detecting apoptosis.
Variability between replicate experiments. Inconsistent preparation of this compound solution: Variations in the preparation of the stock and working solutions can lead to different effective concentrations.Standardize the protocol for preparing and diluting this compound. Ensure complete dissolution and uniform mixing.
Cell culture conditions: Variations in cell passage number, confluency, or media composition can affect cellular responses.Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • D-erythro-C12-Sphingosine (solid)

  • Dimethyl sulfoxide (DMSO) or Ethanol (cell culture grade)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required amount of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM). The molecular weight of D-erythro-C12-Sphingosine is 215.35 g/mol .

  • Weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration.

  • Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Induction of Cytotoxicity and Cell Viability Assessment using MTT Assay

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate for 15-30 minutes at room temperature with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Western Blot Analysis of Caspase-3 Cleavage

Materials:

  • Cells treated with this compound and control cells

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against cleaved Caspase-3

  • Primary antibody against β-actin (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • After treating cells with this compound for the desired time, collect the cells and wash with ice-cold PBS.

  • Lyse the cells in lysis buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against cleaved Caspase-3 overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with a β-actin antibody to ensure equal protein loading.

Signaling Pathways and Visualizations

This compound-induced cytotoxicity is believed to be mediated through the intrinsic pathway of apoptosis. This involves the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of the caspase cascade.

C12_Sphingosine_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm C12_Sphingosine This compound Mitochondrion Mitochondrion C12_Sphingosine->Mitochondrion Induces MOMP Bax Bax C12_Sphingosine->Bax May activate Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Promotes MOMP Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Forms Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 Cleaves Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Cellular_Substrates Cellular Substrates Active_Caspase3->Cellular_Substrates Cleaves Apoptosis Apoptosis Cellular_Substrates->Apoptosis

Caption: this compound induced apoptosis pathway.

This diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis through the mitochondrial pathway. This compound is thought to induce Mitochondrial Outer Membrane Permeabilization (MOMP), possibly through the activation of pro-apoptotic proteins like Bax. This leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, which recruits pro-caspase-9 to form the apoptosome. The apoptosome activates caspase-9, which in turn cleaves and activates the executioner caspase, caspase-3. Active caspase-3 then cleaves a variety of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution C Treat Cells with This compound A->C B Seed Cells in 96-well Plate B->C D Add MTT Reagent C->D Incubate E Solubilize Formazan D->E Incubate F Measure Absorbance E->F G Calculate Cell Viability F->G

Caption: Workflow for this compound cytotoxicity assay.

This workflow diagram outlines the key steps for assessing the cytotoxic effects of this compound using a standard MTT assay. The process begins with the preparation of the this compound stock solution and cell seeding. Following treatment and incubation, the MTT reagent is added, and the resulting formazan crystals are solubilized. The final step involves measuring the absorbance to quantify cell viability.

References

Technical Support Center: C12-Sphingosine Analysis by ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of C12-Sphingosine and other sphingolipids using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and achieving high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for this compound analysis in ESI-MS?

A1: For this compound and similar sphingolipids, the positive ionization mode (ESI+) is generally recommended. These molecules readily form protonated species [M+H]⁺, leading to strong signals.[1][2]

Q2: Which mobile phase additives can enhance the ionization of this compound?

A2: The addition of volatile acids and buffers to the mobile phase can significantly improve ionization efficiency. Commonly used additives include:

  • Formic Acid (0.1% - 0.2%): Promotes the formation of protonated molecules [M+H]⁺.[1][3][4][5]

  • Ammonium Formate (5-10 mM): Also aids in protonation and can improve peak shape.[3][4][6]

  • Ammonium Acetate (5 mM): Can be used as an alternative to ammonium formate.[6][7]

Q3: How can I improve the signal intensity of this compound if the protonated molecule is weak?

A3: If the protonated signal is weak, consider promoting the formation of adducts. Sodium adducts ([M+Na]⁺) can sometimes provide a stronger signal than the protonated molecule.[8][9] The presence of sodium can be controlled through mobile phase additives or may be present as a contaminant.[8][9] Additionally, in the negative ion mode, chloride adducts ([M+Cl]⁻) have been shown to increase assay sensitivity for some sphingolipids by 10- to 50-fold.[10]

Q4: What are the typical fragment ions observed for sphingosines in MS/MS analysis?

A4: In positive ion mode tandem mass spectrometry (MS/MS), sphingosines typically undergo dehydration. The most common fragment ion for sphingosine corresponds to the loss of one water molecule ([M+H-H₂O]⁺) and a second water molecule ([M+H-2H₂O]⁺).[3] For this compound (d18:1/12:0), the precursor ion is m/z 300.3, and the major product ions are m/z 282.2 and m/z 252.2.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution References
Poor Peak Shape / Peak Broadening Secondary interactions between the analyte and the column stationary phase.Use a highly acidic mobile phase (e.g., with formic acid) to reduce repulsive forces. Consider using a specific metal-free column.[3][4][11]
Low Signal Intensity / Poor Ionization Suboptimal mobile phase composition or ESI source parameters.Optimize mobile phase with additives like formic acid or ammonium formate. Fine-tune ESI source parameters such as spray voltage, capillary temperature, and gas pressures.[1][7][12]
Signal Suppression Co-eluting matrix components interfering with the ionization of the analyte.Improve sample preparation to remove interfering substances. Utilize a more effective chromatographic separation to resolve the analyte from matrix components.[12]
In-source Fragmentation High cone voltage or skimmer offset values leading to fragmentation within the ion source.Reduce the cone voltage or skimmer offset to minimize in-source fragmentation and maximize the intensity of the precursor ion.[7][13]
Sample Carryover Adsorption of the analyte to the column or other parts of the LC system.Implement needle washes between injections. Run blank injections to assess and mitigate carryover. If necessary, clean the column by backflushing.[6][14]
Inconsistent Adduct Formation Variable concentrations of adduct-forming ions (e.g., Na⁺) in the mobile phase or samples.For consistent adduct formation, intentionally add a controlled concentration of the desired adduct-forming salt to the mobile phase. Ensure high-purity solvents and reagents to minimize contamination.[8][15][16]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a general method for extracting sphingolipids from plasma samples.

  • To 10 µL of plasma, add 55 µL of tris-buffered saline (TBS).

  • Add 200 µL of ice-cold methanol containing the internal standard (e.g., C17-Sphingosine).[11]

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.[17]

Liquid Chromatography Method for Sphingolipid Separation

This method utilizes a reversed-phase C18 column for the separation of sphingolipids.

  • Column: C18 column (e.g., Agilent Eclipse Plus C18, 2.1 mm × 50 mm, 5 µm)[5]

  • Mobile Phase A: 0.1% Formic Acid in Water[5]

  • Mobile Phase B: 0.1% Formic Acid in Methanol[5]

  • Flow Rate: 0.5 mL/min[5]

  • Gradient:

    • 0-0.4 min: 30% B

    • 0.4-1.9 min: Linear gradient to 100% B

    • 1.9-7.2 min: Hold at 100% B

    • 7.2-7.7 min: Return to 30% B

    • 7.7-9.7 min: Re-equilibrate at 30% B

Quantitative Data Summary

Optimized ESI-MS/MS Parameters for Sphingosine
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Reference
Sphingosine (SPH)300.3282.217[1]
Sphingosine (SPH)300.3252.225[1]
C17-Sphingosine (IS)286.3268.217[1]
C17-Sphingosine (IS)286.3238.225[1]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Methanol + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant for Analysis Centrifugation->Supernatant LC Liquid Chromatography (C18 Separation) Supernatant->LC Injection ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 Scan (Product Ion Detection) CID->MS2 Quantification Quantification MS2->Quantification Data Acquisition

Caption: A typical experimental workflow for this compound analysis.

Ionization_Enhancement cluster_mobile_phase Mobile Phase Additives cluster_ions Generated Ions in ESI Source C12_Sphingosine This compound in Solution Formic_Acid Formic Acid Ammonium_Formate Ammonium Formate Sodium_Adduct [M+Na]+ C12_Sphingosine->Sodium_Adduct Na+ Presence Protonated [M+H]+ Formic_Acid->Protonated Promotes Protonation Ammonium_Formate->Protonated Aids Protonation MS_Analysis Enhanced MS Signal Protonated->MS_Analysis To Mass Analyzer Sodium_Adduct->MS_Analysis To Mass Analyzer

References

Validation & Comparative

A Comparative Guide: C12-Sphingosine Versus Endogenous Sphingosine in Cellular Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional roles of C12-Sphingosine and endogenous sphingosine, supported by experimental data and detailed methodologies. This document aims to elucidate the nuanced differences in their biological activities and equip researchers with the necessary information to select the appropriate molecule for their studies.

Introduction to Sphingolipids: Key Bioactive Mediators

Sphingolipids are a class of lipids that play critical roles as structural components of cellular membranes and as signaling molecules that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1][2] Endogenous sphingosine, a primary backbone of many complex sphingolipids, and its phosphorylated metabolite, sphingosine-1-phosphate (S1P), are central to this signaling network.[3][4][5] The N-acylated form of sphingosine, ceramide, is another key player, with its acyl chain length significantly influencing its biological function.[6] this compound, a synthetic analog with a 12-carbon N-acyl chain (lauroyl chain), is often used as an experimental tool to probe these pathways. Understanding the functional distinctions between this compound and endogenous sphingosine is therefore crucial for interpreting experimental outcomes and for the development of targeted therapeutics.

Functional Comparison: this compound vs. Endogenous Sphingosine

Endogenous sphingosine is a heterogeneous collection of molecules with varying acyl chain lengths, which dictates their metabolic fate and signaling outcomes. This compound, in its N-acylated form (C12-ceramide), represents a specific, medium-chain ceramide. The biological effects of ceramides are highly dependent on their acyl chain length.[6]

FeatureEndogenous Sphingosine (Long-Chain Ceramides)This compound (as C12-Ceramide)
Primary Functions Pro-survival signaling (via conversion to S1P), structural component of membranes, precursor for complex sphingolipids.Primarily pro-apoptotic signaling, induction of endoplasmic reticulum (ER) stress.[7]
Metabolic Fate Readily phosphorylated by sphingosine kinases (SphK1/2) to S1P; acylated by ceramide synthases (CerS) with a preference for longer acyl-CoAs (e.g., CerS2 for C20-C26).[8][9]Can be acylated to C12-ceramide; may be a substrate for certain ceramide synthases. C12-ceramide can be metabolized, but its distinct signaling often leads to apoptosis.[10]
Signaling Pathways S1P pathway activation leading to cell proliferation, migration, and survival. Ceramide-mediated pathways with diverse, chain-length dependent effects.Potent activator of apoptotic pathways, including caspase activation.[7] Can induce ER stress pathways.[7]
Experimental Utility Studying the physiological roles of the sphingolipid rheostat (balance between ceramide, sphingosine, and S1P).Inducing apoptosis experimentally, studying the mechanisms of ceramide-mediated cell death.

Signaling Pathways

The signaling cascades initiated by endogenous sphingosine and this compound diverge significantly, primarily due to their differential metabolism and the distinct downstream effectors of their metabolites.

Endogenous Sphingosine Signaling

Endogenous sphingosine is a critical hub in sphingolipid metabolism. It can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P), a potent signaling molecule that acts both intracellularly and extracellularly through a family of G protein-coupled receptors (S1PRs).[5] This pathway is generally associated with pro-survival and pro-proliferative signals.[3] Alternatively, sphingosine can be acylated by ceramide synthases (CerS) to form ceramides, which are central to apoptotic signaling. The balance between S1P and ceramide levels, often termed the "sphingolipid rheostat," is a key determinant of cell fate.[4]

Sphingosine Sphingosine SphK Sphingosine Kinase (SphK) Sphingosine->SphK CerS Ceramide Synthase (CerS) Sphingosine->CerS S1P S1P S1PRs S1P Receptors (S1PRs) S1P->S1PRs Ceramide Ceramide Apoptosis Apoptosis Ceramide->Apoptosis SphK->S1P CerS->Ceramide Survival Cell Survival & Proliferation S1PRs->Survival

Caption: The Sphingolipid Rheostat.

This compound (C12-Ceramide) Signaling

This compound is readily N-acylated to C12-ceramide within cells. Medium-chain ceramides like C12-ceramide are potent inducers of apoptosis.[10] They can activate downstream effector caspases, such as caspase-3, and induce ER stress, leading to programmed cell death.[7] The signaling initiated by C12-ceramide often bypasses the pro-survival S1P pathway, directly tipping the balance towards apoptosis.

C12_Sphingosine This compound C12_Ceramide C12-Ceramide C12_Sphingosine->C12_Ceramide ER_Stress ER Stress C12_Ceramide->ER_Stress Caspase_Activation Caspase Activation C12_Ceramide->Caspase_Activation Apoptosis Apoptosis ER_Stress->Apoptosis Caspase_Activation->Apoptosis

Caption: C12-Ceramide Induced Apoptosis Pathway.

Experimental Protocols

Accurate assessment of the metabolic fate and signaling effects of sphingolipids requires robust enzymatic assays. Below are detailed protocols for fluorescent-based assays for two key enzymes in sphingosine metabolism.

Fluorescent Sphingosine Kinase (SphK) Assay

This assay measures the activity of SphK by quantifying the production of fluorescently labeled S1P.

Materials:

  • NBD-sphingosine (fluorescent substrate)

  • Recombinant SphK1 or SphK2 enzyme or cell lysate

  • Assay Buffer: 30 mM Tris-HCl (pH 7.4), 0.05% Triton X-100, 150 mM NaCl, 10% glycerol, 1 mM Na3VO4, 10 mM NaF, 10 mM β-glycero-phosphate

  • ATP solution (20 mM)

  • MgCl2 solution (200 mM)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a master mix containing the assay buffer, NBD-sphingosine (final concentration 10-50 µM), and the enzyme source (e.g., 100-200 ng of recombinant enzyme or 10-20 µg of cell lysate per well).

  • Dispense the master mix into the wells of the 96-well plate.

  • To initiate the reaction, add a mixture of ATP and MgCl2 to each well (final concentrations of 1 mM and 10 mM, respectively).

  • Incubate the plate at 37°C for 15-60 minutes.

  • Stop the reaction by adding 100 µL of chloroform/methanol (2:1, v/v).

  • Centrifuge the plate to separate the phases.

  • Transfer the upper aqueous phase containing the NBD-S1P to a new plate.

  • Measure the fluorescence of the aqueous phase using a plate reader with excitation and emission wavelengths appropriate for NBD (e.g., Ex: 466 nm, Em: 536 nm).

  • Quantify the amount of NBD-S1P produced by comparing the fluorescence to a standard curve of known NBD-S1P concentrations.

Fluorescent Ceramide Synthase (CerS) Assay

This assay measures the activity of CerS by quantifying the formation of fluorescently labeled ceramide.

Materials:

  • NBD-sphingosine (fluorescent substrate)

  • Fatty acyl-CoA (e.g., C12:0-CoA, C16:0-CoA)

  • Cell or tissue homogenate containing CerS activity

  • Assay Buffer: 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA

  • Chloroform/Methanol (1:2, v/v)

  • TLC plates (silica gel 60)

  • TLC developing solvent (e.g., chloroform/methanol/acetic acid, 90:9:1, v/v/v)

  • Fluorescence imaging system

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NBD-sphingosine (final concentration 10 µM), and the cell/tissue homogenate (20-50 µg of protein).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the fatty acyl-CoA (final concentration 50 µM).

  • Incubate at 37°C for 30-60 minutes.

  • Stop the reaction by adding 600 µL of chloroform/methanol (1:2, v/v).

  • Add 200 µL of chloroform and 200 µL of water and vortex to extract the lipids into the lower organic phase.

  • Centrifuge to separate the phases.

  • Carefully collect the lower organic phase and dry it under a stream of nitrogen.

  • Resuspend the lipid extract in a small volume of chloroform/methanol (2:1, v/v).

  • Spot the extract onto a TLC plate alongside an NBD-ceramide standard.

  • Develop the TLC plate in the appropriate solvent system.

  • Visualize the fluorescent spots using a fluorescence imaging system and quantify the intensity of the NBD-ceramide spot relative to the standard.

Experimental Workflow

The following diagram illustrates a general workflow for comparing the effects of this compound and endogenous sphingosine on a specific cellular process.

Start Cell Culture Treatment Treat cells with: - Vehicle (Control) - Endogenous Sphingosine - this compound Start->Treatment Incubation Incubate for defined time points Treatment->Incubation Analysis Analyze Cellular Responses Incubation->Analysis Apoptosis_Assay Apoptosis Assay (e.g., Caspase-3 activity, Annexin V staining) Analysis->Apoptosis_Assay Signaling_Analysis Signaling Pathway Analysis (e.g., Western Blot for p-Akt, p-ERK) Analysis->Signaling_Analysis Metabolism_Analysis Lipidomic Analysis (LC-MS/MS to measure S1P and Ceramide levels) Analysis->Metabolism_Analysis Data_Comparison Compare and Interpret Results Apoptosis_Assay->Data_Comparison Signaling_Analysis->Data_Comparison Metabolism_Analysis->Data_Comparison

Caption: Comparative Experimental Workflow.

Conclusion

References

A Comparative Guide to C12-Sphingosine Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of C12-Sphingosine, a key bioactive sphingolipid, is crucial for understanding its role in cellular signaling and for the development of novel therapeutics. This guide provides a comprehensive comparison of the primary analytical methods used for this compound quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). While fluorescent-based assays are utilized for sphingolipid detection, their application for robust quantification is less common and primarily qualitative, focusing on cellular imaging. Therefore, this guide will focus on the two main quantitative methods.

Data Presentation: A Comparative Overview

The choice of quantification method depends on the specific requirements of the study, including sensitivity, specificity, sample throughput, and cost. Below is a summary of the key performance characteristics for LC-MS/MS and a prospective overview for a this compound ELISA, based on commercially available kits for the closely related molecule Sphingosine-1-Phosphate (S1P).

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Separation by chromatography, followed by mass-based detection and fragmentation for structural confirmation.Antigen-antibody binding with enzymatic signal amplification.
Specificity Very High: Capable of distinguishing between different sphingolipid species and isomers.[1]High: Dependent on antibody specificity. Potential for cross-reactivity with structurally similar lipids.
Sensitivity (LLOQ) High: Typically in the low ng/mL to pg/mL range. For S1P, LLOQs of 0.1 ng/mL have been reported.[2]Moderate to High: Typically in the low ng/mL range. For S1P, sensitivities are reported around 4.5 ng/mL.[3]
Dynamic Range Wide: Can cover several orders of magnitude.Narrower: Typically 2-3 orders of magnitude. For S1P, a range of 15.63-1000 ng/mL is common.[3]
Accuracy High: Typically within 15% of the nominal value.[4]Good: Generally within 20% of the target value.
Precision (CV%) High: Intra- and inter-assay CVs are generally <15%.[4]Good: Intra-assay CVs <8% and inter-assay CVs <10% are reported for S1P kits.[3]
Sample Throughput Lower: Sample preparation and run times can be longer.Higher: Amenable to high-throughput screening in 96-well plate format.
Cost per Sample Higher: Requires expensive instrumentation and specialized personnel.Lower: More cost-effective for large numbers of samples.
Matrix Effects Can be significant and require careful method development and the use of internal standards.Can be present, but often mitigated by sample dilution and specific blocking buffers.

Experimental Workflows

To provide a clearer understanding of the practical aspects of each technique, the following diagrams illustrate the typical experimental workflows.

cluster_lcms LC-MS/MS Workflow lcms_start Sample Collection (Cells, Tissues, Plasma) lcms_extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) lcms_start->lcms_extraction lcms_derivatization Optional Derivatization lcms_extraction->lcms_derivatization lcms_separation Liquid Chromatography (Reverse Phase or HILIC) lcms_derivatization->lcms_separation lcms_detection Tandem Mass Spectrometry (MRM/SRM) lcms_separation->lcms_detection lcms_analysis Data Analysis (Quantification against internal standards) lcms_detection->lcms_analysis

LC-MS/MS Experimental Workflow

cluster_elisa ELISA Workflow elisa_start Sample/Standard Preparation elisa_coating Plate Coating (with this compound or antibody) elisa_start->elisa_coating elisa_binding Competitive Binding (Sample/Standard + Labeled C12-Sph) elisa_coating->elisa_binding elisa_wash1 Wash Step elisa_binding->elisa_wash1 elisa_conjugate Enzyme-Conjugated Secondary Antibody Addition elisa_wash1->elisa_conjugate elisa_wash2 Wash Step elisa_conjugate->elisa_wash2 elisa_substrate Substrate Addition & Color Development elisa_wash2->elisa_substrate elisa_stop Stop Reaction elisa_substrate->elisa_stop elisa_read Absorbance Reading (e.g., 450 nm) elisa_stop->elisa_read elisa_analysis Data Analysis (Standard Curve Generation) elisa_read->elisa_analysis

ELISA Experimental Workflow

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate results. Below are representative protocols for the quantification of this compound.

LC-MS/MS Protocol for Sphingolipid Quantification

This protocol is a generalized procedure based on established methods for sphingolipid analysis.[1][5]

1. Sample Preparation and Lipid Extraction:

  • For cultured cells (e.g., 1x10^6 cells), wash with ice-cold PBS and pellet by centrifugation.

  • For tissues, homogenize in a suitable buffer on ice.

  • For plasma or serum, use a small volume (e.g., 50 µL).

  • Add an internal standard mix containing a known amount of a non-endogenous sphingolipid analog (e.g., C17-Sphingosine) to each sample.

  • Perform a liquid-liquid extraction using a chloroform/methanol/water mixture (e.g., Bligh-Dyer or Folch method).[6]

  • Separate the organic and aqueous phases by centrifugation.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

2. Liquid Chromatography:

  • Use a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Employ a binary solvent gradient. For example:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

  • Run a gradient from a lower to a higher percentage of Mobile Phase B over several minutes to separate the sphingolipids.

  • Set the column temperature to, for example, 40°C.

3. Tandem Mass Spectrometry:

  • Use an electrospray ionization (ESI) source in positive ion mode.

  • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode.

  • Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For sphingosine, a common transition is the loss of water from the protonated molecule.

  • Optimize instrument parameters such as collision energy and declustering potential for each analyte.

4. Quantification:

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Prospective ELISA Protocol for this compound Quantification

This protocol is based on the principles of competitive ELISA and information from commercially available kits for S1P.[3][7][8]

1. Reagent Preparation:

  • Prepare wash buffer, assay buffer, and standards according to the kit manufacturer's instructions.

  • Create a standard curve by performing serial dilutions of the this compound standard.

2. Assay Procedure:

  • Add standards and samples to the wells of a microplate pre-coated with an antibody specific for Sphingosine.

  • Add a known amount of biotin-labeled this compound to each well. This will compete with the unlabeled this compound in the sample for binding to the antibody.

  • Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature or 37°C.

  • Wash the plate several times with wash buffer to remove unbound reagents.

  • Add a streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate. The streptavidin will bind to the biotin on the labeled this compound.

  • Wash the plate again to remove unbound enzyme conjugate.

  • Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well. The HRP will catalyze a color change.

  • Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Read the absorbance of each well at 450 nm using a microplate reader.

3. Quantification:

  • The intensity of the color is inversely proportional to the concentration of this compound in the sample.

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

This compound Signaling Pathway

This compound is a bioactive lipid that can be converted to this compound-1-Phosphate (C12-S1P) by sphingosine kinases. S1P, in general, is a potent signaling molecule that acts both intracellularly and extracellularly through a family of G protein-coupled receptors (S1PRs). The downstream effects are diverse and cell-type specific. The following diagram illustrates a generalized signaling pathway for sphingosine.

cluster_pathway Generalized Sphingosine Signaling Pathway C12_Sph This compound SphK Sphingosine Kinase (SphK1/2) C12_Sph->SphK C12_S1P C12-S1P SphK->C12_S1P S1PR S1P Receptors (S1PR1-5) C12_S1P->S1PR G_protein G Proteins (Gαi, Gαq, Gα12/13) S1PR->G_protein PLC PLC G_protein->PLC PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Ras_MAPK Ras/MAPK Pathway G_protein->Ras_MAPK Rho Rho Pathway G_protein->Rho Proliferation Cell Proliferation & Survival PLC->Proliferation PI3K_Akt->Proliferation Apoptosis Inhibition of Apoptosis PI3K_Akt->Apoptosis Ras_MAPK->Proliferation Differentiation Differentiation Ras_MAPK->Differentiation Migration Cell Migration Rho->Migration

This compound Signaling Cascade

Conclusion

Both LC-MS/MS and ELISA offer robust platforms for the quantification of this compound, each with its own set of advantages and limitations. LC-MS/MS provides the highest level of specificity and is the gold standard for accurate quantification of individual sphingolipid species.[1] ELISA, while potentially less specific, offers a higher-throughput and more cost-effective solution for analyzing large sample sets. The choice between these methods should be guided by the specific research question, the required level of analytical detail, and the available resources. For exploratory studies and the analysis of complex biological matrices where absolute specificity is paramount, LC-MS/MS is the preferred method. For large-scale screening studies or when a more rapid and economical assay is needed, a well-validated ELISA would be a suitable alternative.

References

Comparative Analysis of C12-Sphingosine and Other Ceramides on Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of C12-Sphingosine (C12-Ceramide) with other key ceramide species. Ceramides, a class of sphingolipids, are critical signaling molecules involved in a variety of cellular processes, including apoptosis, cell cycle arrest, and senescence. The length of the N-acyl chain in ceramides plays a crucial role in determining their specific biological functions. This document summarizes quantitative data, details experimental methodologies, and visualizes key signaling pathways to offer a comprehensive resource for researchers in the field.

Quantitative Comparison of Biological Activity

The biological effects of ceramides are highly dependent on their acyl chain length. Shorter-chain ceramides, such as C2 and C6, are cell-permeable and widely used experimentally to mimic endogenous ceramide functions. Longer-chain ceramides, including C12, C16, and C18, are physiologically more common and are associated with the induction of apoptosis and responses to cellular stress.

CeramideCell LineAssayResultReference
C12-Ceramide MDA-MB-231 (Breast Cancer)Cytotoxicity AssayStrongest cytotoxic effect compared to C6-Ceramide.[1]
HeLa (Cervical Cancer)Cytotoxicity AssayLess pronounced effect compared to C6-Ceramide.[1]
HCT116 (Colon Cancer)Cytotoxicity AssayLess pronounced effect compared to C6-Ceramide.[1]
C2-Ceramide HaCaT (Keratinocytes)Proliferation AssayIC50: 20 µg/ml[2]
PC12 (Pheochromocytoma)Cell Death AssayInduced cell death and caspase-3 activation.[3]
C6-Ceramide HN9.10e (Embryonic Hippocampal Cells)Viability Assay13 µM induced an initial increase in cell viability.[4]
Rice ProtoplastsCaspase-3-like Activity Assay~4-fold increase in activity at 6 hours.[5]
C16-Ceramide AC16 (Human Cardiomyocytes)Apoptosis AssayIncreased apoptosis upon overexpression of SPTLC1/SPTLC2, leading to increased C16-Ceramide.[6]
Human Coronary Artery Endothelial CellsApoptosis AssayPro-apoptotic under hyperglycemic conditions.[7]
C18-Ceramide U2OS (Osteosarcoma)Ceramide QuantificationLevels increased in response to DNA damaging agents and apoptosis-inducing ligands.[8]
Novel Ceramide Analogues SKBr3, MCF-7/Adr (Breast Cancer)Cytotoxicity Assay (LDH release)Adamantyl-ceramide EC50: 10.9 µM (SKBr3), 24.9 µM (MCF-7/Adr)[9]

Table 1: Summary of Quantitative Data on the Biological Activity of Various Ceramides. This table presents a compilation of experimental data from various studies, highlighting the cell-line-specific and chain-length-dependent effects of different ceramides.

Key Signaling Pathways

Ceramides exert their biological effects through the modulation of several key signaling pathways, primarily leading to apoptosis. The "sphingolipid rheostat," the balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P), is a critical determinant of cell fate.

Ceramide-Induced Apoptosis Pathway

This pathway illustrates the central role of ceramide in initiating the apoptotic cascade. Upon various cellular stresses, ceramide levels increase, leading to mitochondrial dysfunction and the activation of caspases.

Ceramide_Apoptosis_Pathway Ceramide-Induced Apoptosis Pathway Stress Cellular Stress (e.g., Chemotherapy, Radiation) Ceramide Ceramide Accumulation (C12, C16, C18) Stress->Ceramide Mitochondria Mitochondrial Outer Membrane Permeabilization Ceramide->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Ceramide-induced apoptosis pathway.

The Sphingolipid Rheostat

This diagram illustrates the critical balance between ceramide and sphingosine-1-phosphate (S1P) in determining cell fate. Ceramide promotes apoptosis, while S1P promotes cell survival and proliferation.

Sphingolipid_Rheostat The Sphingolipid Rheostat: Cell Fate Regulation cluster_pro_death Pro-Apoptotic cluster_pro_survival Pro-Survival Ceramide Ceramide Apoptosis Apoptosis Ceramide->Apoptosis Induces Ceramidase Ceramidase Ceramide->Ceramidase S1P Sphingosine-1-Phosphate (S1P) Survival Cell Survival & Proliferation S1P->Survival Promotes Sphingosine Sphingosine SphK Sphingosine Kinase (SphK) Sphingosine->SphK Ceramidase->Sphingosine SphK->S1P

Caption: The Sphingolipid Rheostat.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of different ceramides on cultured cells.

Materials:

  • 96-well plates

  • Cell culture medium

  • Ceramide stock solutions (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the different ceramide species (e.g., C2, C6, C12, C16, C18) and a vehicle control.

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Cells cultured on coverslips or in chamber slides

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

  • Fluorescence microscope

Procedure:

  • Treat cells with the desired concentrations of ceramides to induce apoptosis.

  • Fix the cells with fixation solution for 15-30 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization solution for 2 minutes on ice.

  • Wash the cells with PBS.

  • Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Wash the cells with PBS.

  • Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Cell lysate buffer

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Reaction buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Treat cells with different ceramides to induce apoptosis.

  • Lyse the cells using the cell lysate buffer.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the cell lysate.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the reaction buffer and the caspase-3 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the fold-increase in caspase-3 activity relative to the untreated control.[5]

References

C12-Sphingosine in Cell Signaling: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of sphingolipids in cellular signaling is paramount. This guide provides a comparative analysis of C12-Sphingosine's effects on key cellular processes versus other critical sphingolipids: Sphingosine, Sphingosine-1-Phosphate (S1P), and Ceramide. This document synthesizes experimental data to highlight their distinct and overlapping functions in apoptosis, protein kinase C activity, cell migration, and calcium mobilization.

The Sphingolipid Network: A Dynamic Interplay

Sphingolipids are a class of bioactive lipids that are integral to cell membrane structure and are pivotal players in a multitude of signaling pathways. The balance between different sphingolipid species, often referred to as the "sphingolipid rheostat," can determine a cell's fate—dictating whether it proliferates, differentiates, or undergoes programmed cell death.[1][2] The metabolic interconversion of these lipids is a tightly regulated process, allowing cells to rapidly respond to extracellular and intracellular cues.

Sphingolipid_Metabolism cluster_c12 N-acyl Sphingosine Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Ceramide Ceramide Serine + Palmitoyl-CoA->Ceramide de novo synthesis Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Complex Sphingolipids Complex Sphingolipids Ceramide->Complex Sphingolipids Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide Sphingomyelinase Sphingosine->Ceramide Ceramide Synthase Sphingosine-1-Phosphate (S1P) Sphingosine-1-Phosphate (S1P) Sphingosine->Sphingosine-1-Phosphate (S1P) Sphingosine Kinase (SphK) Sphingosine-1-Phosphate (S1P)->Sphingosine S1P Phosphatase This compound This compound Apoptosis_Signaling cluster_pro_apoptosis Pro-Apoptotic Signaling cluster_anti_apoptosis Anti-Apoptotic Signaling This compound This compound Mitochondria Mitochondria This compound->Mitochondria Sphingosine Sphingosine Sphingosine->Mitochondria Ceramide Ceramide Ceramide->Mitochondria Caspases Caspases Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis S1P S1P S1P->Mitochondria inhibits Pro-survival pathways (Akt, ERK) Pro-survival pathways (Akt, ERK) S1P->Pro-survival pathways (Akt, ERK) Cell Survival Cell Survival Pro-survival pathways (Akt, ERK)->Cell Survival PKC_Regulation Diacylglycerol (DAG) Diacylglycerol (DAG) PKC PKC Diacylglycerol (DAG)->PKC activates Downstream Targets Downstream Targets PKC->Downstream Targets phosphorylates This compound This compound This compound->PKC inhibits Sphingosine Sphingosine Sphingosine->PKC inhibits S1P S1P GPCR GPCR S1P->GPCR activates indirectly GPCR->PKC activates indirectly Ceramide Ceramide Ceramide->PKC activates specific isoforms Cell_Migration cluster_promotion Migration Promotion cluster_inhibition Migration Inhibition S1P S1P S1P Receptor S1P Receptor S1P->S1P Receptor Rac/Rho GTPases Rac/Rho GTPases S1P Receptor->Rac/Rho GTPases Cytoskeletal Rearrangement Cytoskeletal Rearrangement Rac/Rho GTPases->Cytoskeletal Rearrangement Cell Migration Cell Migration Cytoskeletal Rearrangement->Cell Migration This compound This compound PKC Inhibition PKC Inhibition This compound->PKC Inhibition Sphingosine Sphingosine Sphingosine->PKC Inhibition Ceramide Ceramide Apoptosis Induction Apoptosis Induction Ceramide->Apoptosis Induction Inhibition of Migration Inhibition of Migration PKC Inhibition->Inhibition of Migration Apoptosis Induction->Inhibition of Migration Calcium_Mobilization S1P S1P S1P Receptor (Gq-coupled) S1P Receptor (Gq-coupled) S1P->S1P Receptor (Gq-coupled) PLC PLC S1P Receptor (Gq-coupled)->PLC Phospholipase C (PLC) Phospholipase C (PLC) IP3 IP3 Endoplasmic Reticulum (ER) Endoplasmic Reticulum (ER) IP3->Endoplasmic Reticulum (ER) Intracellular Ca2+ Release Intracellular Ca2+ Release Endoplasmic Reticulum (ER)->Intracellular Ca2+ Release PLC->IP3 Sphingosine Sphingosine Sphingosine Kinase Sphingosine Kinase Sphingosine->Sphingosine Kinase Sphingosine Kinase->S1P This compound This compound This compound->Intracellular Ca2+ Release potential direct/indirect effect

References

Assessing the Specificity of C12-Sphingosine in Enzyme Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of C12-Sphingosine's theoretical performance as a substrate in key enzyme assays within the sphingolipid metabolism pathway. Due to a lack of publicly available kinetic data specifically for this compound, this document leverages data from structurally similar sphingolipid analogs to provide a comparative framework. Detailed experimental protocols are included to enable researchers to determine the specific activity of this compound with enzymes such as sphingosine kinases (SphK1 and SphK2) and ceramide synthases (CerS).

Executive Summary

Data Presentation: Comparative Kinetic Data of Sphingolipid Analogs

The following tables summarize the available kinetic data for various sphingolipid substrates with Sphingosine Kinases and Ceramide Synthases. This data can be used as a benchmark for interpreting experimental results obtained with this compound.

Table 1: Kinetic Parameters of Substrates for Sphingosine Kinases (SphK1 & SphK2)

SubstrateEnzymeKm (μM)Notes
D-erythro-sphingosineSphK112In good agreement with previously reported values of 5–17 μM.[1]
D-erythro-sphingosineSphK26In good agreement with previously reported values of 3–5 μM.[1]
ATPSphK1125In the range of previously published values.[1]
ATPSphK279In the range of previously published values.[1]
FTY720SphK2-A selective substrate for SphK2.[1]

Table 2: Kinetic Parameters of Substrates for Ceramide Synthases (CerS)

SubstrateEnzyme IsoformKm (μM)Notes
DihydrosphingosineCerS24.8[2]
DihydrosphingosineCerS31.7[2]
DihydrosphingosineCerS4~2[3]
DihydrosphingosineCerS (general)~2 - 170Wide range reported in various studies.[2]
SphinganineVarious CerS2 - 5Similar Km values across different isoforms.[3]

Signaling Pathways and Experimental Workflows

To visualize the context of this compound's activity, the following diagrams illustrate the core sphingolipid metabolic pathway and a general workflow for a sphingosine kinase assay.

Caption: The central role of this compound in the sphingolipid metabolic pathway.

Enzyme_Assay_Workflow General Workflow for a Fluorescent Sphingosine Kinase Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Assay Buffer, Enzyme (SphK), Substrate (e.g., C12-NBD-Sphingosine), and ATP Incubation Incubate enzyme, substrate, and buffer at 37°C Reagents->Incubation Start_Reaction Initiate reaction by adding ATP Incubation->Start_Reaction Stop_Reaction Stop reaction at various time points Start_Reaction->Stop_Reaction Measurement Measure fluorescence intensity Stop_Reaction->Measurement Analysis Analyze data to determine kinetic parameters (Km, Vmax) Measurement->Analysis

Caption: A typical workflow for determining enzyme kinetics using a fluorescent substrate.

Experimental Protocols

The following are detailed protocols for radioactive and fluorescent-based enzyme assays that can be adapted to assess the specificity of this compound.

Sphingosine Kinase (SphK) Activity Assay (Radioactive)

This protocol is adapted from a well-established method for measuring SphK activity.[4]

Materials:

  • Enzyme source: Purified recombinant SphK1 or SphK2, or cell lysates

  • Substrate: D-erythro-sphingosine (or this compound)

  • Radio-labeled ATP: [γ-32P]ATP

  • Assay Buffer: 20 mM Tris-HCl (pH 7.4), 20% glycerol, 1 mM β-mercaptoethanol, 1 mM EDTA, 1 mM sodium orthovanadate, 40 mM β-glycerophosphate, 15 mM NaF, 10 µg/ml leupeptin, aprotinin, and soybean trypsin inhibitor, 1 mM PMSF, and 0.5 mM 4-deoxypyridoxine

  • Reaction mixture: 50 µM sphingosine dissolved in 5% Triton X-100 (final concentration 0.25%), 10 µCi [32P]ATP (1 mM) containing 10 mM MgCl2

  • Thin Layer Chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Prepare cell lysates or purified enzyme in assay buffer.

  • In a microcentrifuge tube, combine the enzyme preparation with the reaction mixture.

  • Incubate at 37°C for a specified time (e.g., 20 minutes).

  • Stop the reaction by adding a chloroform/methanol/HCl solution.

  • Extract the lipids by vortexing and centrifugation.

  • Spot the lipid extract onto a TLC plate and develop the chromatogram.

  • Visualize the radiolabeled sphingosine-1-phosphate spot using autoradiography.

  • Scrape the corresponding spot and quantify the radioactivity using a scintillation counter.

  • Calculate the specific activity as picomoles of S1P formed per minute per milligram of protein.[4]

Ceramide Synthase (CerS) Activity Assay (Fluorescent)

This protocol utilizes a fluorescent NBD-labeled sphingoid base, which is a close analog to this compound.[5]

Materials:

  • Enzyme source: Cell or tissue homogenates

  • Substrate: N-[6-[(7-nitrobenzo-2-oxa-1,3-diazol-4-yl)amino]caproyl]-sphingosine (C6-NBD-sphingosine) or custom synthesized C12-NBD-sphingosine

  • Acyl-CoA: e.g., Palmitoyl-CoA (C16:0)

  • Assay Buffer: Appropriate buffer for CerS activity

  • Solid Phase Extraction (SPE) C18 columns

  • Fluorescence microplate reader

Procedure:

  • Incubate cell homogenates at 37°C with NBD-sphingosine substrate, defatted BSA, and the desired acyl-CoA in a small reaction volume (e.g., 20 µl).[5]

  • Terminate the reaction by adding chloroform/methanol.

  • Separate the NBD-lipid substrate and product using SPE C18 chromatography.[6]

  • Elute the NBD-ceramide product.

  • Quantify the fluorescence of the eluted product using a fluorescence microplate reader.

  • Determine the kinetic parameters by varying the substrate concentration.

Conclusion and Future Directions

While direct quantitative data on the specificity of this compound in key enzyme assays is currently limited in the public domain, this guide provides a robust framework for researchers to conduct these essential evaluations. The provided comparative kinetic data for other sphingolipid analogs offers a valuable reference point for interpreting experimental findings. Furthermore, the detailed experimental protocols for both sphingosine kinase and ceramide synthase assays can be readily adapted to determine the precise Km and Ki values for this compound.

Future research should focus on systematically characterizing the kinetic parameters of this compound with the full panel of SphK and CerS isoforms. This will not only provide a clearer understanding of its role in sphingolipid metabolism but also pave the way for its potential application in the development of novel therapeutics targeting this critical signaling pathway. The generation of such data will be invaluable to the fields of cell biology, pharmacology, and drug discovery.

References

Safety Operating Guide

Proper Disposal of C12-Sphingosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance for the proper disposal of C12-Sphingosine based on its known properties and standard laboratory safety practices. It is not a substitute for a substance-specific Safety Data Sheet (SDS) or your institution's established waste disposal protocols. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) office for specific disposal requirements.

Key Chemical and Physical Properties of this compound

Understanding the properties of this compound is the first step in determining the appropriate disposal method. The following table summarizes key data points relevant to its handling and disposal.

PropertyValueCitation
Chemical Formula C12H25NO2[1][2][3]
Molecular Weight 215.33 g/mol [1][2][3]
Appearance Solid[4][5]
Solubility Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Miscible in Ethanol.[1]
Storage Temperature -20°C[5]

Step-by-Step Disposal Procedure for this compound

This section outlines a detailed, step-by-step procedure for the safe disposal of this compound.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat to protect from spills.

Waste Identification and Classification

Treat all chemical waste as hazardous until proven otherwise.[6] Although this compound is not currently classified as a hazardous waste by the EPA, it is prudent to handle it as such in the absence of a definitive SDS.[6] Some studies have indicated potential toxicity associated with sphingosine accumulation.[7]

Waste Segregation

Proper waste segregation is crucial to prevent accidental chemical reactions.[8][9]

  • Solid Waste: Collect solid this compound waste in a designated, properly labeled container.[10] Do not mix it with other solid wastes unless you are certain of their compatibility.[6] The container should be clearly labeled with the full chemical name, "this compound," and the approximate quantity.[8]

  • Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, tubes, and gloves, should be collected in a separate, labeled container for solid chemical waste.[10]

  • Liquid Waste: If this compound is in a solvent, it should be disposed of as liquid chemical waste. Segregate halogenated and non-halogenated solvent waste streams.[6]

Spill Management

In the event of a spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents).

  • Collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

Final Disposal

Once the waste is properly segregated and containerized:

  • Consult Institutional Guidelines: Contact your institution's EHS office for specific instructions on the disposal of non-hazardous or unclassified chemical waste.[8][11] They will provide guidance on the appropriate waste stream and any necessary documentation.

  • Arrange for Pickup: Schedule a pickup with your institution's hazardous waste management service. Do not dispose of this compound in the regular trash or down the drain.[8][12]

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, the general principles of laboratory chemical waste disposal apply. The key "experiment" in this context is the correct identification and segregation of the waste.

Protocol for Solid this compound Waste Segregation:

  • Objective: To safely collect and store solid this compound waste for disposal.

  • Materials:

    • Designated solid chemical waste container (wide-mouth plastic or glass jar with a secure lid).

    • Waste label.

    • Permanent marker.

    • Personal Protective Equipment (PPE).

  • Procedure:

    • Obtain a clean, dry, and appropriate solid waste container.

    • Affix a waste label to the container.

    • Using a permanent marker, write the full chemical name ("this compound"), the date, and the name of the principal investigator or laboratory.

    • Carefully place the solid this compound waste into the container.

    • Securely close the container lid.

    • Store the container in a designated satellite accumulation area away from incompatible chemicals.[6]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated assess_form Assess Waste Form start->assess_form is_solid Solid? assess_form->is_solid is_liquid Liquid? is_solid->is_liquid No solid_waste Collect in Labeled Solid Waste Container is_solid->solid_waste Yes liquid_waste Segregate by Solvent Type (Halogenated vs. Non-Halogenated) is_liquid->liquid_waste Yes contact_ehs Contact Institutional EHS for Disposal Instructions is_liquid->contact_ehs No (Uncertain Form) solid_waste->contact_ehs liquid_waste->contact_ehs dispose Dispose via Institutional Hazardous Waste Program contact_ehs->dispose

Caption: this compound Disposal Decision Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
C12-Sphingosine
Reactant of Route 2
C12-Sphingosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.